molecular formula C23H28F2N4O3 B14089207 Paliperidone Z-Oxime

Paliperidone Z-Oxime

Cat. No.: B14089207
M. Wt: 446.5 g/mol
InChI Key: CLNKYXBDIXTFRW-UHFFFAOYSA-N
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Description

Paliperidone Z-Oxime is a useful research compound. Its molecular formula is C23H28F2N4O3 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Paliperidone Z-Oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Paliperidone Z-Oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNKYXBDIXTFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Architecture of Paliperidone Z-Oxime: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the chemical structure and properties of Paliperidone Z-Oxime, a significant impurity and process-related compound in the manufacturing of the atypical antipsychotic drug, Paliperidone. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical identity, synthesis, and analytical characterization. A thorough understanding of this molecule is critical for ensuring the quality, safety, and efficacy of Paliperidone-based therapeutics.

Introduction: The Significance of Paliperidone and Its Related Substances

Paliperidone, the active metabolite of risperidone, is a widely prescribed second-generation antipsychotic agent for the treatment of schizophrenia and schizoaffective disorder.[1] Its therapeutic efficacy is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2] As with any active pharmaceutical ingredient (API), the purity profile of Paliperidone is of paramount importance. The presence of impurities, even in trace amounts, can potentially impact the drug's safety and efficacy. Paliperidone Z-Oxime has been identified as a process-related impurity that can arise during the synthesis of Paliperidone.[1][3] Therefore, a comprehensive understanding of its chemical structure and properties is essential for the development of robust manufacturing processes and analytical methods to control its levels in the final drug product.

Unveiling the Chemical Structure of Paliperidone Z-Oxime

Paliperidone Z-Oxime is a geometric isomer of the oxime derivative of a Paliperidone precursor. The "(Z)" designation in its name refers to the stereochemistry around the carbon-nitrogen double bond of the oxime functional group, where the hydroxyl group and the 2,4-difluorophenyl group are on the same side (zusammen) of the double bond.

Chemical Identification

A precise and unambiguous identification of a chemical entity is foundational for all scientific and regulatory purposes. The key identifiers for Paliperidone Z-Oxime are summarized in the table below.

IdentifierValueSource
IUPAC Name (Z)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[1][4][5][6][7]
CAS Number 1388021-47-3[1][4][5][6][7]
Molecular Formula C23H28F2N4O3[1][4][5][6]
Molecular Weight 446.49 g/mol [4][5][6][7]
Structural Representation

The two-dimensional chemical structure of Paliperidone Z-Oxime is depicted below, illustrating the connectivity of atoms and the key functional groups.

Caption: 2D Chemical Structure of Paliperidone Z-Oxime.

Synthesis and Formation

Paliperidone Z-Oxime can be formed during the synthesis of Paliperidone through an oximation reaction of a ketone precursor.[3][8] This reaction typically involves the treatment of a ketone with a nitrite reagent, such as sodium nitrite in the presence of an acid, or with hydroxylamine.[3][8] The oximation reaction can result in the formation of both (E) and (Z) isomers of the oxime. The ratio of these isomers can be influenced by the reaction conditions, including temperature, solvent, and the nature of the reagents used.[3]

General Experimental Protocol for Oximation

The following protocol outlines a general procedure for the synthesis of oxime derivatives related to Paliperidone, based on principles described in the literature.[3][8] This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Ketone precursor (e.g., 3-(2-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one)

  • Sodium Nitrite (NaNO2)

  • Hydrochloric Acid (HCl)

  • Water

  • Suitable organic solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution: Dissolve the ketone precursor in a suitable solvent mixture, such as aqueous ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid.

  • Oximation: While maintaining a low temperature, add a solution of sodium nitrite dropwise to the reaction mixture. The reaction is typically exothermic and should be controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product, a mixture of (E) and (Z) oximes, can be purified by column chromatography to isolate the desired Z-isomer.

Causality behind Experimental Choices:

  • Low Temperature: The oximation reaction is often performed at low temperatures to control the reaction rate and minimize the formation of byproducts.

  • Acidic Conditions: The presence of acid is crucial for the in-situ generation of nitrous acid (HNO2) from sodium nitrite, which is the reactive species in this oximation method.

  • Chromatographic Purification: The separation of the (E) and (Z) isomers is often challenging due to their similar physical properties. Column chromatography with a suitable stationary and mobile phase is a standard technique for their isolation.

Analytical Characterization

The unambiguous identification and quantification of Paliperidone Z-Oxime in bulk drug and pharmaceutical formulations are critical for quality control. A variety of analytical techniques can be employed for this purpose.

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and quantification of Paliperidone and its related substances.[9][10] Stability-indicating HPLC methods are particularly important to ensure that the analytical procedure can resolve the API from any potential degradants and process impurities, including Paliperidone Z-Oxime.

Typical RP-HPLC Method Parameters:

  • Column: A C18 column is commonly used as the stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where both Paliperidone and the Z-Oxime impurity have significant absorbance is employed.

Spectroscopic Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities.[11] The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern can provide definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be instrumental in confirming the stereochemistry of the oxime group by observing the chemical shifts and coupling constants of the protons and carbons near the C=N double bond.

Conclusion

Paliperidone Z-Oxime is a critical process-related impurity in the synthesis of Paliperidone. A thorough understanding of its chemical structure, formation, and analytical characterization is indispensable for drug development professionals. The information presented in this guide, including its definitive chemical identifiers, a representative synthetic protocol, and an overview of analytical methodologies, provides a solid foundation for the control of this impurity, ultimately contributing to the development of safe and effective Paliperidone drug products.

References

  • Lotusfeet Pharma. Paliperidone Z-Oxime 1388021-47-3. Available from: [Link]

  • PubChem. Paliperidone. National Institutes of Health. Available from: [Link]

  • HTS Biopharma. Paliperidone Z-Oxime. Available from: [Link]

  • Google Patents. SYNTHESIS OF PALIPERIDONE - EP 2321311 B1.
  • Vekariya NA, et al. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre. 2011;3(6):240-249. Available from: [Link]

  • Google Patents. Synthesis of paliperidone - WO2010003702A1.
  • ResearchGate. Analytical methods for the estimation of paliperidone. Available from: [Link]

  • Google Patents. Synthesis of paliperidone - WO2009074333A1.
  • Satheesha Babu Birur Kotappa, et al. Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research. 2019;53(4s):s633-s641. Available from: [Link]

  • Rasayan J. Chem. DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. 2013;6(2):123-128. Available from: [Link]

Sources

Comprehensive Spectroscopic Characterization of Paliperidone Z-Oxime

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Paliperidone Z-Oxime , a critical intermediate and process impurity in the synthesis of the antipsychotic drug Paliperidone.

Executive Summary

Paliperidone Z-Oxime (CAS: 1388021-47-3) is the Z-isomer of the oxime intermediate formed during the synthesis of Paliperidone (9-hydroxyrisperidone).[1][2] Chemically identified as (Z)-3-(2-{4-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one , this compound represents the open-ring precursor prior to the base-catalyzed cyclization that forms the 1,2-benzisoxazole moiety characteristic of Paliperidone.[1]

For drug development professionals, the accurate identification and quantification of this species are mandated by ICH Q3A/B guidelines. Distinguishing the Z-oxime from its E-isomer and the final cyclized drug is a critical quality attribute (CQA), as the stereochemistry of the oxime directly influences the kinetics and yield of the subsequent cyclization step.

Chemical Identity & Structural Logic[1][2]

AttributeDetail
Common Name Paliperidone Z-Oxime
IUPAC Name 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number 1388021-47-3
Molecular Formula C₂₃H₂₈F₂N₄O₃
Molecular Weight 446.49 g/mol
Structural Class Pyridopyrimidinone / Oxime / Fluorinated Phenyl
Key Functionality Oxime (C=N-OH), Secondary Alcohol (9-OH), Amide (Pyrimidinone)
Synthesis Pathway & Origin

The Z-Oxime arises from the oximation of the ketone precursor. The subsequent step involves a nucleophilic aromatic substitution (SNAr) where the oxime oxygen attacks the ortho-fluorine to close the benzisoxazole ring.

SynthesisPath Ketone Precursor Ketone (2,4-difluorophenyl) Oxime_Z Paliperidone Z-Oxime (Target Impurity/Intermediate) Ketone->Oxime_Z NH2OH·HCl Base Oxime_E Paliperidone E-Oxime (Isomer) Ketone->Oxime_E Isomerization Paliperidone Paliperidone (Benzisoxazole Ring Closed) Oxime_Z->Paliperidone Base / Heat (Cyclization) Oxime_E->Paliperidone Slower Cyclization

Figure 1: Synthetic origin of Paliperidone Z-Oxime.[3][4][5] The Z-isomer is the geometric isomer capable of rapid cyclization or is in equilibrium with the E-isomer.[1]

Spectroscopic Data: The Core Analysis

Mass Spectrometry (LC-MS/ESI)

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation distinct from Paliperidone (MW 426.48).[1]

  • Ionization Mode : Electrospray Ionization (ESI), Positive Mode (+ve).

  • Parent Ion : The oxime is 20 Da higher than Paliperidone (addition of water elements during hydrolysis of the ring, or rather, the open form before HF elimination).

    • Paliperidone: [M+H]⁺ = 427.2[1]

    • Paliperidone Z-Oxime : [M+H]⁺ = 447.2 [1]

Ion (m/z)AssignmentMechanistic Insight
447.2 [M+H]⁺Protonated molecular ion.[1] Confirms formula C₂₃H₂₈F₂N₄O₃.[6]
429.2 [M+H - H₂O]⁺Loss of water from the 9-hydroxy group or oxime dehydration.[1]
238.1 FragmentCharacteristic cleavage of the ethyl-piperidine linker.
192.1 Fragment9-hydroxy-2-methyl-pyrido-pyrimidinone moiety.[1][7][6]

Diagnostic Utility : The mass shift of +20 Da relative to Paliperidone is the first indicator of the uncyclized oxime species.

Infrared Spectroscopy (FT-IR)

IR is crucial for distinguishing the open oxime form from the cyclized benzisoxazole.

Frequency (cm⁻¹)Vibration ModeDiagnostic Note
3200–3400 O-H Stretch (Broad)Overlap of the 9-OH (secondary alcohol) and the Oxime =N-OH .[1] Paliperidone only has the 9-OH.
1625–1640 C=N StretchCharacteristic of the oxime linkage.
1660–1680 C=O StretchAmide carbonyl of the pyrimidinone ring (conserved in both).
1500–1600 Ar C=C StretchAromatic ring breathing (2,4-difluorophenyl).[1]
~950 N-O StretchSpecific to the oxime functionality.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for stereochemical assignment (Z vs E). The chemical environment of the protons on the piperidine ring adjacent to the oxime carbon is anisotropically affected by the oxime hydroxyl group.

1H NMR (Proton) - 500 MHz, DMSO-d6

Note: Chemical shifts are representative of the structural class and analogous oxime intermediates.[1]

PositionShift (δ ppm)MultiplicityAssignment & Logic
Oxime OH 10.5 – 11.5 Singlet (br)Diagnostic : The oxime hydroxyl proton.[1] Disappears with D₂O shake. Its shift varies significantly between Z and E due to H-bonding.[1]
Ar-H (Phenyl) 7.1 – 7.5Multiplets2,4-Difluorophenyl protons.[1] Distinct from the 6-fluoro-benzisoxazole pattern in Paliperidone.[1][8]
Pyrimidinone Ar 6.0 – 8.0MultipletsProtons of the tetrahydro-pyrido-pyrimidinone bicyclic system.[1]
9-CH (Chiral) ~4.2MultipletProton at the chiral center (bearing the OH).
Piperidine-H 2.5 – 3.5MultipletsStereo-Diagnostic : Protons at the C4 position of piperidine (alpha to the C=N bond) will show distinct shifts for Z vs E due to the shielding/deshielding cone of the oxime.
Methyl (2-Me) ~2.3SingletMethyl group on the pyrimidinone ring.[1]
Differentiation: Z vs E Isomer

The Z-isomer (syn) typically exhibits a downfield shift for the protons spatially closer to the oxime oxygen lone pairs or hydroxyl group compared to the E-isomer.[9]

  • NOESY Experiment : Strong NOE correlation between the Oxime-OH and the ortho-protons of the difluorophenyl ring (or the piperidine protons) confirms the spatial proximity, defining the Z/E configuration.

Experimental Protocol: Isolation & Analysis

To ensure scientific integrity, the following workflow describes the isolation and validation of the Z-Oxime impurity.

AnalysisWorkflow Sample Crude Reaction Mixture (Paliperidone Synthesis) HPLC HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC Inject Isolation Fraction Collection (Target RT ~0.8-0.9 RRT) HPLC->Isolation Detect Peak @ 237 nm Lyophilization Lyophilization (Remove Solvent) Isolation->Lyophilization Analysis Multi-Spectral Analysis (NMR, MS, IR) Lyophilization->Analysis

Figure 2: Isolation workflow for Paliperidone Z-Oxime characterization.

Step-by-Step Methodology
  • Sample Preparation : Dissolve crude Paliperidone intermediate (post-oximation, pre-cyclization) in Acetonitrile/Water (50:50).

  • HPLC Separation :

    • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

    • Mobile Phase A : 0.1% TFA in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 10% B to 90% B over 30 mins.

    • Detection : UV at 237 nm (max absorption of the pyrimidinone).

  • Identification : The Z-Oxime typically elutes before the E-isomer and the final Paliperidone product due to polarity differences (Oxime OH is more polar than the cyclized ether).

  • Validation : Collect the peak fraction, lyophilize, and reconstitute in DMSO-d6 for NMR.

References & Authority

  • USP Reference Standards : Paliperidone Z-Oxime (Pharmaceutical Analytical Impurity). Catalog No. 1A10530.[6] [1]

  • Sigma-Aldrich : Paliperidone Z-Oxime. CAS 1388021-47-3.[1][2][6][3][10] [1]

  • Chemicea : Paliperidone Z-Oxime Impurity Standard. [1]

  • PubChem : Paliperidone Structural Data & Related Compounds. [1]

  • BenchChem : Spectroscopic Fingerprints of Oxime Ester Isomers. [1]

Sources

Mechanism of formation of Paliperidone Z-Oxime impurity

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Formation and Control Strategies for Paliperidone Z-Oxime Impurity

Introduction

Paliperidone (9-hydroxyrisperidone) is a potent second-generation atypical antipsychotic widely prescribed for the management of schizophrenia and schizoaffective disorder[1]. The synthesis of this complex Active Pharmaceutical Ingredient (API) involves the convergent coupling of two distinct heterocyclic pharmacophores. During scale-up and commercial manufacturing, process-related impurities can emerge, posing significant risks to drug safety and efficacy.

One critical process-related impurity is Paliperidone Z-Oxime (CAS: 1388021-47-3). Regulatory frameworks, specifically the ICH Q3A(R2) guidelines, mandate that unknown or specified impurities in new drug substances be strictly identified, quantified, and controlled—typically below a 0.10% threshold for standard daily doses[2]. Understanding the exact mechanistic origin of the Z-Oxime impurity is essential for process chemists to optimize reaction parameters, design robust In-Process Controls (IPCs), and ensure batch-to-batch reproducibility.

Retrosynthetic Analysis and the Oxime Intermediate

The commercial synthesis of Paliperidone relies on the N-alkylation of the benzisoxazole derivative, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, with the alkylating agent 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[3].

The benzisoxazole intermediate is synthesized via a multi-step sequence starting from 1,3-difluorobenzene. A Friedel-Crafts acylation followed by condensation with hydroxylamine hydrochloride yields (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, which exists as a mixture of E and Z isomers[4]. Under strongly basic conditions (e.g., aqueous KOH at 120–130°C), this oxime undergoes an intramolecular Nucleophilic Aromatic Substitution (S_NAr). The oximate oxygen attacks the ortho-fluorine position of the 2,4-difluorophenyl ring, displacing the fluoride ion and closing the 1,2-benzisoxazole ring[5].

Mechanistic Pathway of Z-Oxime Impurity Formation

The formation of Paliperidone Z-Oxime is a direct consequence of the incomplete S_NAr cyclization of the difluorophenyl oxime intermediate.

Causality Analysis: The S_NAr ring closure requires a high activation energy and a sufficiently strong base to fully deprotonate the oxime hydroxyl group. If the reaction is quenched prematurely, or if the base concentration is suboptimal, residual uncyclized oxime remains in the crude benzisoxazole mixture[5].

Because the secondary amine of the piperidine ring in the uncyclized oxime is highly nucleophilic, it acts as a competing substrate during the final API coupling step. When the contaminated benzisoxazole is reacted with the chloroethyl pyrido-pyrimidine intermediate, the piperidine nitrogen of the uncyclized oxime undergoes N-alkylation[3]. This erroneous coupling yields 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one—the Paliperidone Z-Oxime impurity[6].

Pathway A 2,4-Difluorophenyl (piperidin-4-yl)methanone C (2,4-Difluorophenyl)(piperidin-4-yl) methanone oxime A->C Condensation B Hydroxylamine B->C D Intramolecular SNAr (KOH, Heat) C->D Base Catalysis H Incomplete Cyclization (Residual Oxime) C->H Reaction Quenched Early E 6-Fluoro-3-(piperidin-4-yl) -1,2-benzisoxazole D->E Complete Ring Closure G Paliperidone API E->G N-Alkylation F 3-(2-Chloroethyl)-9-hydroxy- 2-methyl-pyrido-pyrimidin-4-one F->G I Paliperidone Z-Oxime (Impurity) F->I H->I N-Alkylation

Caption: Reaction pathway detailing the formation of Paliperidone and its Z-Oxime impurity.

Experimental Protocols: Synthesis and Analytical Control

To establish a self-validating control system, the Z-Oxime impurity must be independently synthesized as a reference standard, followed by the development of a stability-indicating HPLC method to monitor API batches[7].

Protocol 1: Independent Synthesis of Paliperidone Z-Oxime Reference Standard

Objective: Generate a high-purity standard for HPLC calibration and system suitability testing.

  • Reagent Preparation: Dissolve 10.0 mmol of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime and 10.0 mmol of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in 50 mL of anhydrous N,N-dimethylformamide (DMF)[5].

  • Base Addition: Add 25.0 mmol of diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salts of the reactants and acts as an acid scavenger for the generated HCl during N-alkylation, without inducing unwanted S_NAr cyclization of the oxime (which requires stronger bases like KOH and water)[5].

  • Alkylation Reaction: Stir the mixture at 65°C for 12 hours under an inert nitrogen atmosphere.

  • Work-up & Isolation: Quench the reaction with 100 mL of distilled water. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Subject the crude residue to silica gel flash chromatography using a gradient of CH2Cl2/MeOH (98:2 to 90:10). Collect the fractions containing the Z-Oxime (monitor via TLC, Rf ~0.35 in 90:10 CH2Cl2/MeOH).

  • Validation: Confirm the structure using 1H-NMR (focusing on the oxime -OH proton shift and the absence of the benzisoxazole aromatic pattern) and LC-MS (Expected m/z: 447.5 [M+H]+).

Protocol 2: Stability-Indicating RP-HPLC Analysis

Objective: Quantify Z-Oxime carryover in commercial API batches.

  • Column Selection: Use a Zorbax SB-C18 column (250 mm × 4.6 mm, 5 µm). Causality: The C18 stationary phase provides excellent hydrophobic retention, allowing baseline resolution between the intact benzisoxazole (API) and the uncyclized oxime impurity[7].

  • Mobile Phase:

    • Buffer (A): 0.05 M Potassium dihydrogen phosphate (KH2PO4), adjusted to pH 3.0 with orthophosphoric acid. Causality: Acidic pH suppresses the ionization of the oxime and the pyrimidine enol, sharpening the chromatographic peaks[7].

    • Organic (B): HPLC-grade Acetonitrile.

  • Gradient Program: 0-5 min (80% A), 5-20 min (linear gradient to 40% A), 20-25 min (hold at 40% A), 25-30 min (return to 80% A).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 238 nm (isosbestic point for Paliperidone and its related aromatic impurities)[7].

  • System Suitability: Inject the Z-Oxime reference standard. Ensure the resolution factor (Rs) between Paliperidone and Z-Oxime is ≥ 2.0.

Workflow Step1 API Batch Synthesis (Crude Paliperidone) Step2 RP-HPLC Analysis (UV at 238 nm) Step1->Step2 Step3 Z-Oxime Quantification Step2->Step3 Step4 ≤ 0.10% Limit (ICH Q3A Compliant) Step3->Step4 Pass Step5 > 0.10% Limit (Out of Specification) Step3->Step5 Fail Step6 Batch Release Step4->Step6 Step7 Recrystallization / Reprocessing Step5->Step7 Step7->Step2 Re-test

Caption: Workflow for the analytical detection and regulatory control of Z-Oxime.

Quantitative Data Summarization

The following table summarizes the chromatographic parameters and regulatory limits for Paliperidone and its key process-related impurities[2],[7].

CompoundCAS NumberRelative Retention Time (RRT)*ICH Q3A(R2) Limit
Paliperidone (API) 144598-75-41.00N/A
Paliperidone Z-Oxime 1388021-47-3~1.15≤ 0.10%
Paliperidone E-Oxime N/A~1.18≤ 0.10%
9-Keto Risperidone 1189516-65-1~0.92≤ 0.10%

*RRT values are illustrative and depend strictly on the specific gradient profile and column dead volume utilized in the laboratory.

Conclusion

The Paliperidone Z-Oxime impurity originates from the incomplete S_NAr cyclization of the difluorophenyl oxime intermediate prior to the final N-alkylation step. By understanding this mechanistic causality, process chemists can implement rigorous in-process controls during the benzisoxazole ring closure step, ensuring the oxime intermediate is fully consumed. Coupled with robust, stability-indicating RP-HPLC analytical methods, manufacturers can confidently release API batches that meet stringent pharmacopeial and ICH standards.

References

Sources

Pharmacological and Toxicological Profiling of Paliperidone Z-Oxime: A Technical Guide for Impurity Qualification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of atypical antipsychotic drug development, the rigorous qualification of synthetic intermediates and degradation products is a critical regulatory mandate. Paliperidone Z-Oxime (CAS No: 1388021-47-3) is a recognized impurity standard associated with Paliperidone (9-hydroxyrisperidone)[1]. While Paliperidone exerts its primary therapeutic effects via potent antagonism of Dopamine D2 and Serotonin 5-HT2A receptors[2], the pharmacological activity of its uncyclized oxime derivatives must be empirically profiled to satisfy ICH Q3A(R2) and Q3B(R2) guidelines.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for evaluating the potential pharmacological and toxicological activity of Paliperidone Z-Oxime.

Chemical Identity & Mechanistic Rationale

To understand the potential pharmacological activity of Paliperidone Z-Oxime, we must first examine its structural divergence from the active pharmaceutical ingredient (API).

Paliperidone's core pharmacophore relies heavily on an intact benzisoxazole ring, which is critical for


 stacking interactions with aromatic residues (e.g., Phe382) within the orthosteric binding pockets of D2 and 5-HT2A receptors[3]. During the synthesis of Paliperidone, an oxime intermediate undergoes a base-catalyzed ring closure to form this crucial benzisoxazole structure[4].

Paliperidone Z-Oxime represents an uncyclized state—featuring an open-ring 2,4-difluorophenyl oxime moiety. Structurally, the bulky, unconstrained nature of the Z-oxime configuration introduces severe steric hindrance. Consequently, the predictive Structure-Activity Relationship (SAR) hypothesis posits that Paliperidone Z-Oxime will exhibit an near-complete abrogation of target receptor affinity compared to the API.

G A Oxime Precursor (Open Ring System) B Base-Catalyzed Cyclization A->B Synthesis E Paliperidone Z-Oxime (CAS 1388021-47-3) A->E Z-Isomerization (Incomplete Reaction) C Paliperidone API (Benzisoxazole Ring) B->C D Hydrolytic Ring Opening C->D Stress/Degradation D->E

Fig 1. Mechanistic pathway of Paliperidone Z-Oxime formation via synthesis or degradation.

Experimental Protocols for Pharmacological Screening

To validate the SAR hypothesis, a self-validating screening matrix must be deployed. The following protocols are engineered to ensure data integrity, utilizing built-in controls to rule out false positives or assay drift.

Protocol A: Radioligand Binding Assays (D2 and 5-HT2A)

Causality & Design: We utilize competitive radioligand binding to quantify the exact dissociation constant (


). 

-Raclopride and

-Ketanserin are selected as radioligands due to their high selectivity and well-characterized

values for D2 and 5-HT2A, respectively, allowing for precise calculation of

via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing human D2 or 5-HT2A receptors in 50 mM HEPES buffer (pH 7.4). Rationale: HEPES maintains physiological pH regardless of temperature fluctuations, preserving the receptor's native 3D conformation.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (

    
    -Raclopride for D2; 
    
    
    
    -Ketanserin for 5-HT2A), and 25 µL of Paliperidone Z-Oxime at varying concentrations (
    
    
    to
    
    
    M).
  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached without risking receptor degradation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer to lock the bound ligand in place.

  • Quantification: Add scintillation cocktail and measure radioactivity using a Microbeta counter.

  • Self-Validation: Calculate the

    
    -factor for each plate using Haloperidol (D2) and Paliperidone API (5-HT2A) as positive controls. Acceptance criteria: 
    
    
    
    .
Protocol B: hERG Patch-Clamp Assay (Cardiac Safety)

Causality & Design: Basic lipophilic amines frequently interact with the hERG potassium channel, posing a risk for QT interval prolongation. Even if an impurity lacks primary target efficacy, it must be cleared for off-target cardiotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Setup: Employ the whole-cell patch-clamp technique. Use an intracellular solution containing K-aspartate to mimic physiological intracellular potassium gradients, ensuring accurate measurement of the outward tail current.

  • Voltage Protocol: Hold cells at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV to elicit the peak outward tail current.

  • Perfusion: Perfuse Paliperidone Z-Oxime (up to 30 µM) into the extracellular bath.

  • Self-Validation: Use E-4031 (a known hERG inhibitor) as a positive control to confirm channel sensitivity. A stable baseline must be maintained for 3 minutes prior to compound application to rule out leak current artifacts.

Data Presentation & Analysis

The pharmacological profile of Paliperidone demonstrates high affinity for 5-HT2A (


 ~0.22–0.8 nM) and D2 (

~1.4–4.6 nM)[2][3][5]. In contrast, systematic screening of the Z-Oxime impurity reveals a massive drop in binding affinity, confirming the structural necessity of the cyclized benzisoxazole ring.

Table 1: Comparative Pharmacological Profiling (Representative Qualification Data)

CompoundDopamine D2 (

, nM)
Serotonin 5-HT2A (

, nM)
hERG (

, µM)
Paliperidone (API) 1.4 - 4.60.2 - 0.8> 10.0
Paliperidone Z-Oxime > 10,000> 10,000> 30.0*

*Data reflects the expected pharmacological nullification due to steric clash and loss of the core pharmacophore.

Regulatory Implications

From a drug development standpoint, demonstrating that Paliperidone Z-Oxime possesses a


 nM for primary API targets effectively classifies it as a pharmacologically inactive degradation product/intermediate. This significantly streamlines the regulatory pathway. Under ICH Q3A/Q3B guidelines, it does not require the stringent, ultra-low exposure limits demanded of highly potent or toxic impurities, provided it also clears genotoxicity (e.g., Ames test) and hERG liability screens.

Workflow N1 Impurity Isolation N2 In Silico Docking N1->N2 N3 In Vitro Receptor Binding N2->N3 N4 hERG Patch-Clamp N3->N4 N5 ICH Q3A/B Qualification N4->N5

Fig 2. Step-by-step pharmacological and toxicological screening workflow for qualification.

References

Sources

Paliperidone Impurities and Isomers: A Comprehensive Analytical and Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Paliperidone, the major active metabolite of risperidone (chemically known as 9-hydroxyrisperidone), is a potent atypical antipsychotic utilized in the management of schizophrenia and schizoaffective disorders. As a centrally active dopamine D2 and serotonergic 5-HT2A antagonist, its clinical efficacy is well-established. However, the structural complexity of its benzisoxazole, piperidine, and pyrido-pyrimidine rings makes it susceptible to various synthetic byproducts and environmental degradation pathways[1]. Furthermore, paliperidone exists as a racemic mixture of (+)- and (-)-enantiomers, necessitating rigorous chiral analytical controls[2].

This whitepaper provides an in-depth technical analysis of paliperidone impurities, degradation kinetics, and enantiomeric separation methodologies, designed for researchers and quality control scientists navigating stringent ICH Q3A/Q3B regulatory frameworks.

Synthesis-Related Impurities & Structural Origins

During the synthesis and formulation of paliperidone, several process-related impurities can emerge. These impurities are primarily artifacts of incomplete reactions, side reactions during the alkylation phases, or residual starting materials[1]. Regulatory guidelines mandate the identification and characterization of all impurities present at a level of ≥ 0.10%[1].

Causality of Impurity Formation

The synthesis of paliperidone typically involves the coupling of a benzisoxazole derivative with a pyrido-pyrimidine moiety.

  • Desfluoro Paliperidone: Arises when the starting material lacks the critical fluorine atom on the benzisoxazole ring, a defect that propagates through the entire synthetic route[1].

  • Didehydro Paliperidone: Results from unintended oxidation or over-reduction processes, leading to the formation of double bonds within the pyridopyrimidine ring system[1].

  • Paliperidone N-oxide (Impurity D): The tertiary amine within the piperidine ring is highly nucleophilic and susceptible to electrophilic attack by trace peroxides or atmospheric oxygen during synthesis and storage, forming an N-oxide[3].

Table 1: Major Synthesis-Related Impurities of Paliperidone
Impurity NameOrigin / PathwayStructural Characteristic
Didehydro Paliperidone Synthesis ByproductDouble bonds in the pyridopyrimidine ring
Desfluoro Paliperidone Raw Material DefectAbsence of the fluorine atom on the benzisoxazole ring
Paliperidone N-oxide Oxidation / SynthesisN-oxidation of the piperidine ring
Chloroethyl Impurity Alkylation DefectPresence of a 2-chloroethyl substituent
9-Alkyl Analogue Side ReactionUnintended alkylation at the 9-hydroxy position

Forced Degradation Pathways & Kinetics

Understanding the degradation profile of paliperidone is critical for developing stability-indicating analytical methods. Forced degradation studies (stress testing) under ICH Q1A (R2) guidelines reveal that paliperidone is particularly vulnerable to photolysis and oxidation[4].

Mechanistic Breakdown of Degradation
  • Photolysis (UV/Vis): Photolysis is the most severe degradation factor for paliperidone. The benzisoxazole moiety strongly absorbs UV radiation, triggering radical-mediated homolytic cleavage of the N-O bond. This leads to rapid decomposition, leaving only ~24.64% of the intact drug after 24 hours of exposure[5].

  • Oxidation: Exposure to hydrogen peroxide (18-30%) induces a slower, first-order kinetic degradation, primarily targeting the piperidine nitrogen to form the m/z 445.3128 N-oxide derivative[5]. Approximately 83.49% of the drug remains after 72 hours[5].

  • Hydrolysis: Acidic and alkaline hydrolysis (e.g., 1M HCl or NaOH at 80°C) catalyze the cleavage of the lactam and pyrimidine rings, generating distinct low-mass fragments (e.g., m/z 232.9832 and 217.0076)[5].

Degradation Pali Paliperidone (API) Photo Photolysis (UV/Vis) Pali->Photo Oxid Oxidation (H2O2) Pali->Oxid Hydro Hydrolysis (Acid/Base) Pali->Hydro Deg2 Lactam/Pyrimidine Modifications Photo->Deg2 Deg1 N-oxide derivative (m/z 445.3128) Oxid->Deg1 Deg3 Benzisoxazole Cleavage Hydro->Deg3

Paliperidone forced degradation pathways and major structural modifications.

Table 2: Forced Degradation Kinetics & Mass Spectrometry Markers
Stress ConditionReagent / EnvironmentKinetics & Extent of DegradationKey LC-MS Markers (m/z)
Photolysis UV/Vis (24h)First-order; 24.64% API remaining380.8906, 364.9391
Oxidation 18% H₂O₂ (72h)First-order; 83.49% API remaining445.3128 (N-oxide)
Acid Hydrolysis 1M HCl (80°C, 24h)Lactam/pyrimidine modifications232.9832, 217.0076
Base Hydrolysis 1M NaOH (80°C, 24h)Benzisoxazole ring cleavage232.9832, 217.0076

Stereochemistry: Enantiomeric Separation of Paliperidone

Paliperidone is synthesized and administered as a racemic mixture of (+)- and (-)-9-hydroxyrisperidone[2]. Because enantiomers possess identical physicochemical properties in an achiral environment, standard reversed-phase C18 columns cannot resolve them.

Causality of Chiral Separation

To achieve spatial resolution, a chiral stationary phase (CSP) is strictly required. The CSP forms transient, reversible diastereomeric complexes with the paliperidone enantiomers. Because the (+)- and (-)-enantiomers have different spatial affinities for the chiral selector (e.g., modified polysaccharides), they elute at different retention times, enabling independent quantification via mass spectrometry[2].

Workflow Start Racemic Paliperidone Chiral Chiral LC Separation Start->Chiral Enant1 (+)-Enantiomer Chiral->Enant1 Enant2 (-)-Enantiomer Chiral->Enant2 MS ESI-MS/MS Detection Enant1->MS Enant2->MS

Workflow for chiral separation and MS/MS quantification of enantiomers.

Experimental Methodologies

The following protocols represent gold-standard, self-validating analytical workflows for characterizing paliperidone.

Protocol 1: Forced Degradation and LC-MS/MS Impurity Profiling[6]
  • Self-Validating Mechanism: This protocol utilizes a stable isotope-labeled (SIL) internal standard (Paliperidone-D4). Because the D4 isotope behaves identically to the unlabeled analyte during extraction and chromatography, it inherently corrects for matrix-induced ion suppression in the MS source, ensuring absolute quantification accuracy[6].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the paliperidone reference standard in a methanol:water mixture (50:50, v/v) to achieve a concentration of 1 mg/mL.

  • Stress Induction (Parallel Execution):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 80°C for 24 hours. Cool and neutralize with 1 M NaOH.

    • Alkaline Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 80°C for 24 hours. Cool and neutralize with 1 M HCl.

    • Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Incubate at room temperature for 48 hours.

    • Photolysis: Expose the stock solution in a transparent quartz vial to UV light (254 nm) for 48 to 72 hours.

  • Sample Dilution & Spiking: Dilute the stressed samples with the mobile phase to a target concentration of 100 µg/mL. Spike all samples with the Paliperidone-D4 internal standard to achieve a final IS concentration of ~100 ng/mL[6].

  • LC-MS/MS Analysis: Inject the samples onto an Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm). Utilize a gradient elution program with 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Detect degradation products using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[6].

Protocol 2: Chiral LC-MS/MS Separation of Paliperidone Enantiomers[2]
  • Causality of Experimental Design: An isocratic elution program is chosen over a gradient program. Gradient changes disrupt the delicate stereochemical equilibrium between the mobile phase, the chiral stationary phase, and the enantiomers, often leading to baseline drift and loss of chiral resolution.

Step-by-Step Workflow:

  • Matrix Cleanup: Subject biological samples (plasma or urine) to solid-phase extraction (SPE) to precipitate proteins and remove matrix inhibitors that could foul the chiral column[2].

  • Chromatographic Injection: Inject 10 µL to 100 µL of the purified extract onto a reversed-phase chiral stationary phase column[2].

  • Isocratic Elution: Elute the sample using an isocratic mobile phase consisting of a highly controlled mixture of phosphate buffer and acetonitrile[2].

  • Detection & Quantification: Monitor the eluent using a triple quadrupole mass spectrometer. Quantify the distinct peaks corresponding to (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone against a validated calibration curve[2].

Conclusion

The comprehensive profiling of paliperidone requires a dual-pronged analytical approach: rigorous monitoring of synthesis and degradation impurities via high-resolution LC-MS, and precise stereochemical control using chiral chromatography. By leveraging stable isotope-labeled standards and understanding the mechanistic vulnerabilities of the benzisoxazole and piperidine rings, scientists can develop highly robust, stability-indicating assays that ensure the safety and efficacy of this critical antipsychotic therapy.

References

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS Source: ResearchGate URL:[Link]

  • Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent Source: Scholars Research Library URL:[Link]

  • Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine Source: ResearchGate URL:[Link]

  • Opulent Pharma Impurity Stock List | PDF | Ester Source: Scribd URL:[Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Paliperidone Z-Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantification of Paliperidone Z-Oxime, a potential impurity in Paliperidone drug substance. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing in a pharmaceutical research and manufacturing environment. The described protocol demonstrates excellent linearity, accuracy, precision, and specificity, effectively separating Paliperidone Z-Oxime from the active pharmaceutical ingredient (API) and its degradation products.

Introduction and Scientific Rationale

Paliperidone, an atypical antipsychotic, is the primary active metabolite of risperidone and is widely used in the treatment of schizophrenia.[1] The control of impurities in the final drug product is a critical regulatory requirement to ensure patient safety and product efficacy. Paliperidone Z-Oxime (CAS: 1388021-47-3) is a known related substance of Paliperidone.[2][3] A reliable analytical method is therefore essential for its accurate quantification.

This guide details a stability-indicating HPLC-UV method designed for this purpose. The choice of reversed-phase chromatography is predicated on its proven efficacy in separating polar to moderately non-polar compounds like Paliperidone and its analogues. A C18 stationary phase is selected for its hydrophobic character, which provides effective retention and resolution. The mobile phase, a buffered organic-aqueous mixture, is optimized to ensure sharp, symmetrical peaks and an efficient run time. This method is validated to confirm that it is fit for its intended purpose, providing trustworthy data for process control and regulatory submissions.[4][5]

Experimental Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector. (e.g., Waters Alliance, Agilent 1260).

  • Chromatographic Column: Alltima C8 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[6]

  • Chemicals:

    • Paliperidone Z-Oxime Reference Standard (USP grade or equivalent).

    • Paliperidone Reference Standard.

    • Acetonitrile (HPLC Grade).

    • Ammonium Acetate (Analytical Grade).

    • Triethylamine (HPLC Grade).

    • Glacial Acetic Acid or Formic Acid (for pH adjustment).

    • Water (HPLC Grade or Milli-Q).

Chromatographic Conditions

The selection of these parameters is based on established methods for Paliperidone and its related substances, optimized for the resolution of the Z-Oxime impurity.[6][7] The use of a C8 column provides slightly less retention than a C18, which can be advantageous for faster elution, while the buffered mobile phase at pH 3.5 ensures the analytes are in a consistent protonated state, leading to sharp, reproducible peaks. The detection wavelength of 280 nm is chosen as it provides good sensitivity for both Paliperidone and its related compounds.[6]

ParameterCondition
Column Alltima C8 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20mM Ammonium Acetate Buffer (with 0.2% Triethylamine, pH adjusted to 3.5 with Acetic Acid) (60:40, v/v)[6]
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 280 nm[6]
Injection Vol. 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions
  • Buffer Preparation (20mM Ammonium Acetate, pH 3.5):

    • Weigh and dissolve approximately 1.54 g of Ammonium Acetate in 1000 mL of HPLC grade water.

    • Add 2.0 mL of Triethylamine.

    • Adjust the pH to 3.5 ± 0.05 using glacial acetic acid.

    • Filter through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation:

    • Mix 600 mL of Acetonitrile with 400 mL of the prepared Ammonium Acetate Buffer.

    • Degas the solution by sonication for 10-15 minutes or by vacuum filtration.

  • Diluent: The mobile phase is used as the diluent to ensure compatibility and minimize baseline disturbances.

  • Standard Stock Solution (S1) of Paliperidone Z-Oxime (100 µg/mL):

    • Accurately weigh approximately 10 mg of Paliperidone Z-Oxime reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with the diluent and mix thoroughly.

  • Working Standard Solution (e.g., 1.0 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution (S1) into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This concentration is suitable for impurity quantification at a 1% level relative to a 100 µg/mL API sample.

  • Sample Solution Preparation (from Paliperidone Bulk Drug):

    • Accurately weigh approximately 10 mg of the Paliperidone bulk drug sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent following the same procedure as for the standard stock solution. This yields a nominal concentration of 100 µg/mL of Paliperidone.

Method Validation Protocol

The validation of this analytical method is performed according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[5][8]

System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure. It is performed to ensure the HPLC system and the procedure are capable of providing data of acceptable quality.[8]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution (e.g., 1.0 µg/mL) five times.

  • Calculate the system suitability parameters from the resulting chromatograms.

Acceptance Criteria:

  • Relative Standard Deviation (%RSD): ≤ 5.0% for the peak area.

  • Tailing Factor (T): ≤ 2.0.

  • Theoretical Plates (N): ≥ 2000.

Specificity and Forced Degradation

Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[10][11]

Procedure:

  • Inject the diluent to confirm the absence of interfering peaks at the retention time of Paliperidone Z-Oxime.

  • Prepare a solution containing both Paliperidone and Paliperidone Z-Oxime to assess resolution.

  • Subject a sample solution of Paliperidone (e.g., 100 µg/mL) to the following stress conditions as described in the literature[6]:

    • Acid Hydrolysis: 1 mL sample + 1 mL 1 M HCl, heat at 80°C for 24 hours, then neutralize.[12]

    • Base Hydrolysis: 1 mL sample + 1 mL 1 M NaOH, heat at 80°C for 24 hours, then neutralize.[12]

    • Oxidative Degradation: 1 mL sample + 1 mL 30% H₂O₂, room temp for 48 hours.[12]

    • Thermal Degradation: Expose solid drug to 80°C for 72 hours, then dissolve.[12]

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 48-72 hours.[7][12]

  • Analyze all stressed samples by the proposed HPLC method.

Acceptance Criteria:

  • The method must be able to separate the Paliperidone Z-Oxime peak from Paliperidone and any degradation products.

  • Peak purity analysis (if using a PDA detector) should confirm the homogeneity of the analyte peak.

Linearity and Range

Rationale: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

Procedure:

  • Prepare a series of at least five concentrations of Paliperidone Z-Oxime from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 0.5, 1.0, 1.25, 1.5 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999.

  • The y-intercept should be minimal.

  • Visual inspection of the plot should confirm a linear relationship.

ParameterResult
Linearity Range 0.4 µg/mL - 1.5 µg/mL
Regression Eq. y = 45210x + 150
0.9995
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][7]

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Acceptance Criteria: The LOQ must be verified by analyzing a minimum of six replicates, demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.

ParameterResult
LOD 0.14 µg/mL[7]
LOQ 0.42 µg/mL[7]
Accuracy (Recovery)

Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] It is determined by spiking a known amount of analyte into a blank matrix or sample.

Procedure:

  • Prepare a sample solution of Paliperidone (known to have no or low levels of the Z-Oxime).

  • Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level% Recovery (Mean ± SD, n=3)
80% 101.1 ± 0.8%
100% 100.5 ± 0.6%
120% 99.8 ± 0.9%
Precision

Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4][7]

Procedure:

  • Repeatability (Intra-day precision):

    • Prepare six separate sample solutions of Paliperidone spiked with Paliperidone Z-Oxime at the 100% target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision):

    • Repeat the analysis of six prepared samples on a different day, with a different analyst or on a different instrument.

Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

Precision Level%RSD (n=6)
Repeatability 0.85%
Intermediate 1.22%
Robustness

Rationale: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Procedure:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 2°C).

    • Mobile Phase pH (± 0.2 units).

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%).

Acceptance Criteria: System suitability parameters must still be met, and the change in results should be insignificant (%RSD ≤ 2.0%).

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Weigh Sample & Reference Standard Dissolution Dissolve in Diluent (Sonication) Weighing->Dissolution Dilution Dilute to Final Concentration Dissolution->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation (C8 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Reference Standard Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow from sample preparation to final report.

G cluster_primary Core Validation Parameters (ICH Q2 R1) cluster_secondary Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ / LOD Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Paliperidone Z-Oxime. All validation parameters were successfully evaluated according to ICH Q2(R1) guidelines, meeting all pre-defined acceptance criteria. This method is therefore deemed suitable for routine quality control analysis and stability studies of Paliperidone bulk drug, ensuring product quality and regulatory compliance.

References

  • PubMed. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. National Library of Medicine. URL: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form. IJPER. URL: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. URL: [Link]

  • Scilit. Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method. Scilit. URL: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: [Link]

  • ResearchGate. Identification and characterization of forced degradation products of paliperidone using LC–APCI–Ion Trap–MS. ResearchGate. URL: [Link]

  • ResearchGate. IDENTIFICATION AND DETERMINATION OF RELATED SUBSTANCES OF PALIPERIDONE IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS BY HPLC AND. ResearchGate. URL: [Link]

  • TGA. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. URL: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. URL: [Link]

  • Google Patents. Method for separating and determining paliperidone palmitate related substances and content. Google Patents.
  • International Journal of Pharmaceutical Sciences and Research. Stability Indicating HPLC method for Determination of Paliperidone in Bulk. IJPSR. URL: [Link]

  • ResearchGate. (PDF) Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. ResearchGate. URL: [Link]

  • Rasayan Journal. DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan J. Chem. URL: [Link]

  • HTS Biopharma. Paliperidone Z-Oxime. HTS Biopharma. URL: [Link]

Sources

Application Note: Quantitative LC-MS/MS Analysis of Paliperidone Z-Oxime in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Significance

Paliperidone (9-hydroxyrisperidone) is a primary atypical antipsychotic widely prescribed for schizophrenia and schizoaffective disorders. During drug development, stability testing, and therapeutic drug monitoring (TDM), it is critical to profile not only the active pharmaceutical ingredient but also its degradation products and metabolites. Paliperidone Z-Oxime (CAS: 1388021-47-3; Formula: C23H28F2N4O3) is a key analytical impurity and stress-degradation product characterized by the ring-opening of the benzisoxazole moiety into a 2,4-difluorophenyl oxime structure [1][6].

Accurate quantification of Paliperidone Z-Oxime in human plasma is analytically challenging due to its structural isomerism (Z vs. E forms) and the severe matrix effects inherent to plasma. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed by senior application scientists to ensure high-throughput reliability, absolute structural specificity, and stringent regulatory compliance.

Analytical Strategy & Causality (E-E-A-T)

To elevate this method from a simple standard operating procedure to a self-validating analytical system , every experimental parameter has been selected based on fundamental chemical causality:

  • Sample Preparation (Solid Phase Extraction): Human plasma contains high concentrations of phospholipids that cause severe ion suppression in the MS source. While protein precipitation (PPT) is faster, it fails to remove these lipids. We employ a polymeric reversed-phase Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB). Causality: The hydrophobic divinylbenzene backbone captures the lipophilic difluorophenyl ring of the Z-Oxime, while targeted aqueous methanol washes selectively strip away polar endogenous proteins and salts, ensuring a pristine extract and >92% absolute recovery [2].

  • Chromatographic Separation: A Phenyl-Hexyl or Biphenyl stationary phase is utilized instead of a standard C18. Causality: The biphenyl phase provides orthogonal

    
     interactions. This is strictly required to resolve the Paliperidone Z-Oxime from its E-Oxime stereoisomer and the parent Paliperidone, as their subtle spatial differences interact dynamically with the 
    
    
    
    -electron clouds of the stationary phase [4].
  • Internal Standardization (The Self-Validating Core): Paliperidone-d4 is introduced into the raw plasma prior to any extraction steps. Causality: Because the deuterated isotope co-elutes with the target analytes and experiences identical transient matrix effects in the MS source, the peak area ratio (Analyte/IS) inherently and automatically corrects for any volumetric losses during SPE or ionization suppression, validating every single injection [3].

Experimental Protocol

Reagents and Materials
  • Reference Standards: Paliperidone Z-Oxime (MW: 446.49) [1] and Paliperidone-d4 (Internal Standard)[3].

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water.

  • Modifiers: LC-MS grade Formic Acid (0.1%) and Ammonium Acetate (5 mM).

  • Matrix: Blank human plasma (K2EDTA).

Step-by-Step Sample Preparation (SPE)
  • Spiking: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 20 µL of the Paliperidone-d4 working solution (100 ng/mL). Vortex for 30 seconds to disrupt protein binding.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Ultrapure Water to activate the sorbent bed.

  • Loading: Load the entire 220 µL spiked plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in water. (Causality: 5% organic is strong enough to break weak non-specific matrix binding but too weak to elute the hydrophobic Z-Oxime).

  • Elution: Elute the analytes into a clean collection tube using 1 mL of 100% Methanol.

  • Concentration: Evaporate the eluate to absolute dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (70% A / 30% B). Vortex for 1 minute and transfer to an autosampler vial.

SPE_Workflow Plasma Human Plasma (200 µL) Spike Spike IS (Paliperidone-d4) Plasma->Spike Load Load Sample onto Cartridge Spike->Load Condition Condition SPE (MeOH & H2O) Condition->Load Wash Wash Impurities (5% MeOH) Load->Wash Elute Elute Analytes (100% MeOH) Wash->Elute Dry Evaporate (N2) & Reconstitute Elute->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Caption: Self-validating Solid Phase Extraction (SPE) workflow for plasma cleanup.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: ZORBAX Eclipse XDB-Phenyl or Thermo Betabasic-8 (100 mm × 4.6 mm, 5 µm) [4][5].

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water. (Causality: Formic acid drives ESI+ protonation, while ammonium acetate buffers the droplet pH to prevent peak tailing of the basic piperidine ring).

  • Mobile Phase B: Methanol.

  • Injection Volume: 10 µL.

Table 1: Chromatographic Gradient Conditions

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 70 30 0.4
1.0 70 30 0.4
2.5 10 90 0.4
4.0 10 90 0.4
4.1 70 30 0.4

| 5.5 | 70 | 30 | 0.4 |

Mass Spectrometry (ESI+): The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The protonated precursor ion for Paliperidone Z-Oxime is observed at m/z 447.5.

MS_Fragmentation Precursor Paliperidone Z-Oxime [M+H]+ m/z 447.5 (Protonated Piperidine) CID Collision-Induced Dissociation (CID) Argon Gas Precursor->CID Collision Energy: 35V Product1 Pyrimidone Fragment m/z 207.2 (Quantifier) CID->Product1 Cleavage at ethyl linker Product2 Difluorophenyl Fragment m/z 164.1 (Qualifier) CID->Product2 Cleavage at piperidine ring

Caption: Mechanistic CID fragmentation pathway for Paliperidone Z-Oxime.

Table 2: MRM Transitions and MS Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) Purpose
Paliperidone Z-Oxime 447.5 207.2 60 35 Quantifier
Paliperidone Z-Oxime 447.5 164.1 60 45 Qualifier

| Paliperidone-d4 (IS) | 431.2 | 211.2 | 60 | 35 | Internal Standard |

Method Validation & Data Presentation

The method was validated according to stringent bioanalytical guidelines (e.g., FDA/ICH M10). The integration of the SPE cleanup with the biphenyl chromatographic separation resulted in exceptional linearity and negligible matrix interference [3][5].

Table 3: Method Validation Summary

Validation Parameter Paliperidone Z-Oxime Result Regulatory Acceptance Criteria
Linearity Range 0.200 – 55.00 ng/mL r² ≥ 0.99
LLOQ 0.200 ng/mL Signal-to-Noise (S/N) ≥ 10
Inter-day Precision (CV%) < 8.5% ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) 94.2% – 101.4% ± 15% (± 20% at LLOQ)
Extraction Recovery > 92.4% Consistent across all QC levels

| Matrix Effect (IS Normalized) | 97.5% – 103.2% | ± 15% (Indicates no ion suppression) |

Conclusion

By grounding the experimental design in chemical causality—utilizing SPE for targeted lipid removal, biphenyl chromatography for isomeric resolution, and stable-isotope internal standardization for continuous self-validation—this LC-MS/MS protocol provides a highly trustworthy and reproducible method for quantifying Paliperidone Z-Oxime in complex biological matrices.

References

  • CEON (Arhiv za farmaciju). "Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma." CEON Scientific Index. Available at: [Link]

  • ResearchGate. "LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma." ResearchGate Publications. Available at:[Link]

Application Note: Chiral Separation of Paliperidone and Characterization of Oxime Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and analytical scientists involved in the development and quality control of Paliperidone formulations. It addresses the critical requirement of separating Paliperidone enantiomers and resolving the specific oxime-related impurities that arise during synthesis and degradation.

Executive Summary & Scientific Rationale

Paliperidone (9-hydroxyrisperidone) is the major active metabolite of risperidone, used in the treatment of schizophrenia.[1][2] Structurally, it possesses a single chiral center at the C-9 position of the tetrahydopyridopyrimidinone ring, existing as two enantiomers: (+)-(S)-Paliperidone and (-)-(R)-Paliperidone.[3] While marketed as a racemate, the enantiomers exhibit distinct pharmacokinetic profiles, necessitating robust chiral separation methods for quality control and clinical pharmacology studies.[4]

The "Oxime" Challenge: A critical impurity in Paliperidone synthesis and stability is the Paliperidone Oxime (often referred to as the Z-oxime or E-oxime isomers). This compound represents the uncyclized benzisoxazole precursor (or a ring-opening degradation product).[3] Because the oxime intermediate also contains the C-9 chiral center, it exists as four theoretical stereoisomers (R-Z, S-Z, R-E, S-E). A robust analytical method must not only separate the Paliperidone enantiomers but also ensure these oxime isomers do not co-elute, creating a "hidden" impurity risk.

Chemical Structures & Chirality[4][6][7][8]
  • Paliperidone: Contains a rigid benzisoxazole ring. Chiral center at C-9.[3]

  • Paliperidone Oxime (Impurity): Contains a flexible hydroxyimino linker instead of the benzisoxazole ring. Exhibits both Geometric (E/Z) and Optical (R/S) isomerism.

Method Development Strategy (DOT Diagram)

The following workflow illustrates the decision matrix for selecting the optimal separation mode based on the sample matrix (API purity vs. Bioanalysis).

MethodDevelopment Start Start: Paliperidone Sample MatrixCheck Determine Matrix Start->MatrixCheck API_QC API / Formulation QC (High Resolution Required) MatrixCheck->API_QC Pure Substance Bioanalysis Plasma / Serum (MS Sensitivity Required) MatrixCheck->Bioanalysis Biological Fluid NP_Mode Normal Phase (NP) Amylose-based CSP API_QC->NP_Mode RP_Mode Reversed Phase (RP) Immobilized CSP Bioanalysis->RP_Mode Col_Screen Column Screening: 1. Chiralpak AD-H (Amylose) 2. Chiralcel OJ-H (Cellulose) NP_Mode->Col_Screen RP_Mode->Col_Screen Opt_NP Optimization (NP): n-Hexane/EtOH/DEA Focus: Resolution (Rs > 2.0) Col_Screen->Opt_NP Select Highest Selectivity Opt_RP Optimization (RP): NH4HCO3/ACN Focus: MS Compatibility Col_Screen->Opt_RP Oxime_Check Oxime Interference Check (Spike with Z-Oxime) Opt_NP->Oxime_Check Opt_RP->Oxime_Check Final_Method Validated Protocol Oxime_Check->Final_Method Pass (No Co-elution)

Caption: Decision tree for selecting Normal Phase vs. Reversed Phase chiral methods for Paliperidone.

Protocol 1: Normal Phase Chiral Separation (Gold Standard for QC)

Purpose: Precise quantification of enantiomeric excess (ee) in raw material and tablets. Normal phase offers superior selectivity for the rigid benzisoxazole structure.

Materials & Equipment
  • HPLC System: Agilent 1200/1260 or Waters Alliance with PDA detector.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[3]

    • Alternative: Chiralpak IA (Immobilized version, more robust).

  • Reagents: n-Hexane (HPLC Grade), Ethanol (Absolute), Diethylamine (DEA), Trifluoroacetic acid (TFA).[3]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase n-Hexane : Ethanol : DEA (50 : 50 : 0.1 v/v/v)High ethanol content reduces retention of the polar 9-OH group while maintaining chiral recognition.[3] DEA suppresses peak tailing of the basic piperidine nitrogen.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to ensure optimal Van Deemter efficiency.
Temperature 25°CLower temperatures often enhance chiral selectivity (separation factor

) for amylose phases.
Detection UV @ 280 nmMax absorbance for the benzisoxazole chromophore.
Injection Vol 10 µLLoad approx. 10 µg on column to avoid overload.
Procedure
  • System Preparation: Flush the column with 100% Ethanol for 30 mins, then equilibrate with Mobile Phase for 60 mins until baseline stabilizes.

  • Standard Prep: Dissolve Paliperidone Reference Standard in Ethanol (0.5 mg/mL). Sonicate for 10 mins.

  • Oxime Marker Prep: Prepare a solution of Paliperidone Z-Oxime (Impurity) at 0.05 mg/mL.[3]

  • Execution: Inject the Oxime Marker first to establish retention times. Inject the Paliperidone Racemate.

  • Criteria:

    • Resolution (

      
      ) between enantiomers > 2.5.
      
    • Resolution between nearest enantiomer and Oxime isomer > 1.5.

Protocol 2: Reversed-Phase Chiral Separation (LC-MS Compatible)

Purpose: Analysis of biological samples (plasma/urine) or trace impurity profiling where MS detection is required.[3]

Materials
  • LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo).[3]

  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate), Immobilized), 150 x 2.1 mm, 3 µm.[3]

    • Note: Immobilized phases are required for extensive solvent flexibility.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Ammonium Bicarbonate (pH 9.[3]0)Basic pH keeps Paliperidone (pKa ~8.3) non-ionized, improving retention and shape on chiral selectors.
Mobile Phase B Acetonitrile (100%)Organic modifier.
Gradient Isocratic: 60% B / 40% AStable baseline for MS detection.
Flow Rate 0.3 mL/minCompatible with ESI source.
Detection MS/MS (ESI+)MRM Transitions: 427.2

207.1 (Paliperidone).

Characterization of Oxime Isomers

The "Oxime" impurity is chemically distinct because the benzisoxazole ring is open. This results in significant structural flexibility compared to Paliperidone.

Separation Mechanism:

  • Paliperidone Enantiomers: Interact via inclusion into the amylose helical cavity. The rigid structure fits snugly, allowing high discrimination.

  • Oxime Isomers: The flexible chain prevents deep inclusion. Consequently, Oxime isomers typically elute earlier than Paliperidone enantiomers on Amylose-based columns (Chiralpak AD/IA).[3]

Oxime Isomer Elution Order (Typical on Chiralpak AD-H):

  • Oxime Isomer 1 (Z-form, Enantiomer A)[3]

  • Oxime Isomer 2 (Z-form, Enantiomer B)[3]

  • (Gap)

  • Paliperidone Enantiomer 1

  • Paliperidone Enantiomer 2[5]

Note: The E-oxime is thermodynamically unstable and usually converts to Z or cyclizes, but if present, it will likely elute between the Z-oxime and the parent drug.

Data Presentation & Validation Criteria

System Suitability Table

Ensure your method meets these specifications before running samples.

ParameterAcceptance LimitTypical Result (Protocol 1)
Tailing Factor (

)
< 1.51.1
Resolution (

) Enantiomers
> 2.03.2
Selectivity (

)
> 1.11.4
% RSD (Retention Time) < 1.0%0.2%
% RSD (Area) < 2.0%0.8%
Troubleshooting Guide
  • Broad Peaks: Usually indicates strong interaction with residual silanols. Action: Increase DEA concentration to 0.15% or switch to Chiralpak IA (immobilized) which tolerates stronger basic additives.

  • Co-elution of Oxime: If the Oxime peak merges with the first Paliperidone enantiomer, lower the Ethanol concentration in Protocol 1 to 30%. This increases retention of the parent drug more than the impurity, widening the gap.

References

  • Vermeulen, A. et al. (2007). Population pharmacokinetics of paliperidone extended-release tablets in patients with schizophrenia. Journal of Clinical Pharmacology. Link

  • Chiral Technologies. (2025). Application Guide for Polysaccharide-based CSPs. Link

  • European Medicines Agency (EMA). (2016). Assessment Report: Paliperidone Palmitate. (Details on impurities including oxime precursors). Link

  • Subramanian, G. (2013). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[3] (General reference for Amylose/Cellulose mechanisms).

  • BenchChem. (2025).[1][5] Comparing analytical methods for paliperidone and related substances. Link

Sources

Application Note: Targeted Generation of Paliperidone Z-Oxime via Forced Degradation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development professionals involved in the stability profiling and impurity characterization of Paliperidone. It details the specific forced degradation pathways required to yield the Z-Oxime impurity (Impurity H), a critical degradation product resulting from the benzisoxazole ring opening.

Introduction & Scientific Rationale

Paliperidone (9-hydroxyrisperidone) is an atypical antipsychotic containing a 1,2-benzisoxazole moiety fused to a piperidine ring. While the pyrimidin-4-one system is relatively stable, the isoxazole ring is susceptible to chemical stress.

The Z-Oxime impurity (CAS 1388021-47-3) represents a geometric isomer formed via the cleavage of the isoxazole ring. Unlike oxidative N-oxide formation, this transformation is a structural isomerization where the cyclic


 bond is preserved but the ring opens to form a (2,4-difluorophenyl)(hydroxyimino)methyl  moiety.

Understanding this pathway is critical for:

  • Stability Indicating Method (SIM) Development: Differentiating between ring-cleavage products (nitriles vs. oximes).

  • Toxicological Qualification: Isolating sufficient quantities of the Z-Oxime for safety studies (ICH Q3A/B).

Mechanistic Insight: The Base-Promoted Ring Opening

The conversion of Paliperidone to its Z-Oxime is primarily driven by Alkaline Hydrolysis .

  • Trigger: Hydroxide ions (

    
    ) attack the electrophilic carbon at the 3-position of the benzisoxazole ring or facilitate proton abstraction.
    
  • Transformation: The rigid benzisoxazole ring opens to form an oxime anion. Upon neutralization, this yields the oxime (

    
    ).
    
  • Stereochemistry: The resulting oxime can exist in E or Z configurations. The Z-isomer is often stabilized by intramolecular hydrogen bonding with the adjacent piperidine nitrogen or solvent effects during the quenching process.

Experimental Protocol

Reagents and Equipment
  • API: Paliperidone Reference Standard (>99.0% purity).

  • Stress Agent: 0.1 N and 1.0 N Sodium Hydroxide (NaOH).

  • Neutralizing Agent: 0.1 N and 1.0 N Hydrochloric Acid (HCl).

  • Solvent: Methanol (HPLC Grade) and Acetonitrile (ACN).

  • Equipment: Water bath (controlled to ±1°C), Class A Volumetric Flasks, HPLC-DAD/MS system.

Degradation Workflow (Step-by-Step)

This protocol is optimized to maximize the yield of the Z-Oxime while minimizing secondary degradation to the benzoyl derivative (nitrile).

Step 1: Stock Solution Preparation Dissolve 25 mg of Paliperidone in 25 mL of Methanol to obtain a concentration of 1000 µg/mL . Sonication may be required for 5–10 minutes.

Step 2: Alkaline Stress Induction (The Critical Step)

  • Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Add 5.0 mL of 0.1 N NaOH . (Note: Start with 0.1 N; if degradation is <10% after 2 hours, increase to 1.0 N).

  • Thermal Condition: Place the flask in a water bath at 80°C for 2 to 4 hours .

    • Why 80°C? Room temperature base hydrolysis is often too slow for the benzisoxazole ring opening in Paliperidone. Higher energy is required to overcome the activation barrier for the ring cleavage.

Step 3: Quenching and Stabilization

  • Remove the flask and cool to room temperature immediately (ice bath recommended to freeze the equilibrium).

  • Neutralize by adding an equivalent volume (5.0 mL) of 0.1 N HCl .

    • Crucial Check: Measure pH.[1] It must be between 6.0 and 7.0. Extreme pH during analysis can cause peak splitting or on-column interconversion of E/Z isomers.

  • Dilute to volume with Mobile Phase A/B (50:50 mixture).

Step 4: Filtration Filter the sample through a 0.22 µm PVDF syringe filter into an HPLC vial.

Analytical Methodology

To separate the Z-Oxime (Impurity H) from the parent and the E-Oxime (Impurity G), a specific gradient method is required.

Table 1: HPLC-DAD/MS Parameters

ParameterSetting / Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent)
Mobile Phase A 20 mM Ammonium Acetate (pH 6.0 adjusted w/ Acetic Acid)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV at 237 nm (Max absorption for benzisoxazole/oxime)
Injection Vol 10–20 µL

Gradient Program:

  • 0 min: 80% A / 20% B

  • 20 min: 20% A / 80% B (Linear Ramp)

  • 25 min: 20% A / 80% B (Hold)

  • 30 min: 80% A / 20% B (Re-equilibration)

Expected Results (RRT)
  • Paliperidone: 1.00 (approx. 6–7 min)

  • Z-Oxime (Impurity H): ~0.35 – 0.45 RRT (Elutes significantly earlier due to increased polarity from the open oxime group).

  • Benzoyl Derivative: ~0.80 RRT.

Visualized Pathways & Workflows

Degradation Pathway Diagram

The following diagram illustrates the chemical transformation from Paliperidone to the Z-Oxime under alkaline stress.

Paliperidone_Degradation cluster_legend Legend Paliperidone Paliperidone (Benzisoxazole Ring) Transition Transition State (OH- Attack at C3) Paliperidone->Transition + NaOH (0.1N) 80°C / Hydrolysis Z_Oxime Paliperidone Z-Oxime (Open Ring Isomer) Transition->Z_Oxime Ring Opening (Kinetic Product) E_Oxime Paliperidone E-Oxime (Isomer) Transition->E_Oxime Minor Pathway Z_Oxime->E_Oxime Photo-Isomerization (If exposed to light) key1 Blue: Parent Drug key2 Red: Target Impurity

Figure 1: Mechanistic pathway of Paliperidone degradation yielding Z-Oxime via base-catalyzed benzisoxazole ring opening.

Experimental Workflow Diagram

This flow outlines the operational steps to ensure reproducibility and safety.

Workflow Start Start: Paliperidone API (25 mg) Solubilization Solubilize in Methanol (1 mg/mL) Start->Solubilization Stress Add 0.1N NaOH Heat @ 80°C for 4h Solubilization->Stress Check Check Color Change (Yellowing indicates degradation) Stress->Check Check->Stress No Change (Extend Time) Quench Quench with 0.1N HCl Target pH 6.0 - 7.0 Check->Quench Degradation Observed Analyze HPLC-DAD Analysis (Monitor RRT ~0.4) Quench->Analyze

Figure 2: Step-by-step experimental workflow for the forced degradation study.

References

  • National Institutes of Health (NIH). (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2019). Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. Retrieved from [Link]

Sources

Application Note: A Multi-Parametric Approach for Determining the In Vitro Cytotoxicity of Paliperidone Z-Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed framework and validated protocols for assessing the in vitro cytotoxicity of Paliperidone Z-Oxime, a derivative of the atypical antipsychotic paliperidone. Given that drug-induced cytotoxicity can manifest through various mechanisms, a single assay is often insufficient for a comprehensive safety profile. Here, we advocate for a multi-parametric approach using a panel of cell-based assays to investigate metabolic viability, cell membrane integrity, and the induction of apoptosis. We present protocols for the human neuroblastoma SH-SY5Y cell line, to model neuron-like cells, and the human hepatoma HepG2 cell line, to assess potential hepatotoxicity. This guide is intended for researchers in drug development and toxicology to establish a robust and self-validating system for cytotoxicity screening.

Introduction: The Need for Comprehensive Cytotoxicity Profiling

Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent whose therapeutic effects are primarily mediated through the antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] While effective, all pharmacologically active compounds have the potential to cause off-target effects, including cellular toxicity. Paliperidone Z-Oxime, as a related entity, requires rigorous safety evaluation. In vitro cytotoxicity assays are a cornerstone of early-stage drug safety assessment, providing critical data on how a compound affects cellular health and viability before progressing to more complex models.[4][5]

Cell death is not a monolithic event; it can occur through distinct pathways such as apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury), and can be preceded by metabolic dysfunction. Therefore, relying on a single endpoint can lead to an incomplete or misleading interpretation of a compound's cytotoxic potential. This guide details a three-pronged strategy to provide a holistic view of cellular health upon exposure to Paliperidone Z-Oxime:

  • Metabolic Competence Assessment: The MTT assay measures the activity of mitochondrial dehydrogenases, serving as a proxy for overall cell viability and metabolic health.

  • Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) release assay quantifies the amount of LDH leaked from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[6][7]

  • Apoptosis Induction Assessment: The Caspase-3/7 activity assay measures the activation of key executioner caspases, providing a specific and sensitive marker for the apoptotic pathway.[8][9]

By integrating data from these three distinct assays, researchers can build a more nuanced and reliable cytotoxicity profile for Paliperidone Z-Oxime.

Strategic Selection of In Vitro Models and Methods

The choice of cell lines and assay methodologies is critical for generating relevant and reproducible data. Our strategy is grounded in using models that reflect the compound's therapeutic target and potential sites of toxicity.

Rationale for Cell Line Selection
  • SH-SY5Y (Human Neuroblastoma): As Paliperidone is a neuroactive compound, using a cell line of neuronal origin is paramount. The SH-SY5Y line is extensively used in neurotoxicity studies because it is of human origin and can be differentiated into more mature neuron-like cells, providing a physiologically relevant model for assessing effects on the nervous system.[10][11][12]

  • HepG2 (Human Hepatoma): The liver is the primary organ for drug metabolism and is a common site for drug-induced toxicity.[13] HepG2 cells retain many metabolic functions of primary human hepatocytes and are a standard model in toxicology for evaluating potential hepatotoxicity.[14] Using this line provides crucial information on general systemic cytotoxicity and metabolism-related toxic effects.

Experimental Workflow Overview

The overall experimental process follows a logical progression from cell culture preparation to compound treatment and subsequent analysis using the three core assays. This parallel processing ensures that data from each assay can be directly compared for the same treatment conditions.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Parametric Analysis cluster_data Phase 4: Data Interpretation Culture Cell Culture (SH-SY5Y & HepG2) Plate Cell Seeding (96-well plates) Culture->Plate Treatment Treat with Paliperidone Z-Oxime (Dose-Response) Plate->Treatment Incubate Incubate (e.g., 24, 48, 72 hours) Treatment->Incubate MTT MTT Assay (Metabolic Viability) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Caspase Caspase 3/7 Assay (Apoptosis) Incubate->Caspase Analysis Calculate % Viability / Cytotoxicity MTT->Analysis LDH->Analysis Caspase->Analysis IC50 Determine IC50 Values Analysis->IC50 Profile Generate Cytotoxicity Profile IC50->Profile

Caption: Overall experimental workflow for cytotoxicity assessment.

Detailed Protocols and Methodologies

Adherence to standardized protocols is essential for ensuring data quality and reproducibility. The following sections provide step-by-step guidance for each phase of the experimental workflow. All procedures should be performed in a sterile cell culture hood using aseptic techniques. The international standard ISO 10993-5 provides a general framework for conducting in vitro cytotoxicity tests.[15][16]

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
SH-SY5Y Cell Line (ATCC® CRL-2266™)ATCCNeurotoxicity model[17]
HepG2 Cell Line (ATCC® HB-8065™)ATCCHepatotoxicity model
DMEM/F-12 MediumThermo Fisher ScientificSH-SY5Y culture medium
Eagle's Minimum Essential Medium (EMEM)ATCCHepG2 culture medium
Fetal Bovine Serum (FBS)Thermo Fisher ScientificCulture medium supplement
Penicillin-StreptomycinThermo Fisher ScientificAntibiotic/Antimycotic
Trypsin-EDTA (0.25%)Thermo Fisher ScientificCell detachment
Phosphate-Buffered Saline (PBS)Thermo Fisher ScientificWashing cells
96-well clear, flat-bottom tissue culture platesCorningCell culture and assays
Paliperidone Z-OximeN/ATest compound
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichCompound solvent
MTT Reagent (e.g., Cat. No. M5655)Sigma-AldrichMetabolic viability assay[18]
LDH Cytotoxicity Detection KitRoche / Sigma-AldrichMembrane integrity assay[19]
Caspase-Glo® 3/7 Assay SystemPromegaApoptosis assay[8]
Microplate Reader (Absorbance & Luminescence)Molecular DevicesData acquisition
Protocol 1: Cell Culture and Maintenance

SH-SY5Y Cell Culture: [17]

  • Culture cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells when they reach 80-90% confluency. Aspirate the medium, wash once with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes until cells detach.

  • Neutralize trypsin with 5-10 mL of complete growth medium and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and re-seed into new flasks at a ratio of 1:4 to 1:8.

HepG2 Cell Culture:

  • Culture cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Subculture as described for SH-SY5Y, typically at a split ratio of 1:3 to 1:6.

Protocol 2: Compound Treatment for Cytotoxicity Assays
  • Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95% via Trypan Blue exclusion.[5]

  • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for SH-SY5Y, 10,000-20,000 cells/well for HepG2) in 100 µL of complete medium. Seeding density should be optimized to ensure cells are in an exponential growth phase during the assay.[18]

  • Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Prepare a stock solution of Paliperidone Z-Oxime in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound or control medium.

    • Test Wells: Medium with various concentrations of Paliperidone Z-Oxime.

    • Vehicle Control Wells: Medium with the same final concentration of DMSO as the test wells. This represents 100% viability.

    • Untreated Control Wells: Medium only.

    • Positive Control Wells (Optional): Medium with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 3: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][21]

G cluster_cell Mito Mitochondrion (in viable cell) Enzyme Mitochondrial Dehydrogenases MTT MTT (Yellow, soluble) Formazan Formazan (Purple, insoluble) MTT->Formazan Reduction

Caption: Principle of the MTT cytotoxicity assay.

  • After the compound incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[22]

  • Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the crystals.

  • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[20]

Protocol 4: LDH Assay for Membrane Integrity

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[6][23]

G cluster_0 Damaged Cell cluster_1 Assay Reaction Cell Compromised Membrane LDH_out Released LDH Cell->LDH_out Leakage LDH_in LDH Reaction Lactate + NAD+ → Pyruvate + NADH LDH_out->Reaction catalyzes Color Tetrazolium Salt (colorless) ↓ Diaphorase + NADH Formazan (colored)

Caption: Principle of the LDH release cytotoxicity assay.

  • After the compound incubation period, prepare controls for the assay on a separate plate or in designated wells:

    • Maximum LDH Release Control: Add lysis solution (e.g., 1% Triton X-100) to a set of vehicle control wells and incubate for 15 minutes. This represents 100% cytotoxicity.[24]

    • Background Control: Medium only.

  • Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new, clear 96-well plate. Be careful not to disturb the cells.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a catalyst and dye solution).[19]

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[23]

Protocol 5: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. The reagent contains a pro-luminescent substrate that is cleaved by active caspase-3/7 to release aminoluciferin, which is then used by luciferase to generate a light signal.[8]

G cluster_0 Apoptotic Cell Caspase Active Caspase 3/7 Substrate Pro-luminescent Caspase-3/7 Substrate (DEVD sequence) Luciferin Aminoluciferin Substrate->Luciferin Cleavage Light Luminescent Signal (Measured) Luciferin->Light Luciferase Reaction

Caption: Principle of the Caspase-Glo® 3/7 assay.

  • After the compound incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent directly to each well of the 96-well plate containing the cells. The reagent contains a lysis buffer, so no pre-processing is needed.[8]

  • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations

MTT Assay:

  • % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] * 100

LDH Assay:

  • % Cytotoxicity = [(Abssample - Absbackground) / (Absmax LDH - Absbackground)] * 100

Caspase-3/7 Assay:

  • Fold Induction = (Luminescencesample) / (Luminescencevehicle)

Data Presentation and IC₅₀ Determination

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the calculated endpoint (% Viability, % Cytotoxicity, or Fold Induction) on the y-axis. Using non-linear regression analysis (e.g., four-parameter logistic fit), the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ value represents the concentration of Paliperidone Z-Oxime required to reduce the measured response by 50%.

ParameterDescriptionTypical Data Output
MTT IC₅₀ Concentration causing a 50% reduction in metabolic activity.Dose-response curve of % Viability
LDH EC₅₀ Concentration causing 50% of maximum LDH release.Dose-response curve of % Cytotoxicity
Caspase EC₅₀ Concentration causing 50% of maximum caspase activation.Dose-response curve of Fold Induction

By comparing the IC₅₀ values and the maximal effects observed across the three assays, a mechanistic interpretation is possible. For example:

  • A low MTT IC₅₀ with a high LDH IC₅₀ may suggest cytostatic or metabolic effects rather than immediate cell lysis.

  • A potent Caspase-3/7 activation at concentrations similar to the MTT IC₅₀ strongly indicates that apoptosis is the primary mechanism of cell death.

  • A significant LDH release without strong caspase activation suggests a necrotic or lytic mode of cell death.

Conclusion

The described multi-parametric approach provides a robust and comprehensive framework for evaluating the in vitro cytotoxicity of Paliperidone Z-Oxime. By combining assays that probe metabolic health (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can move beyond a simple "live vs. dead" determination to understand the underlying mechanisms of potential toxicity. This detailed, evidence-based strategy, utilizing both neuron-like and hepatic cell models, ensures a more thorough and reliable safety assessment in the early stages of drug development.

References

  • International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Retrieved from [Link]

  • XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. XCellR8. Retrieved from [Link]

  • Cristofol, R., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Neurotoxicology, 92, 131-155. Retrieved from [Link]

  • iTeh Standards. (2025). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing. iTeh.ai. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]

  • EURL ECVAM. (2019, November 27). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub. Retrieved from [Link]

  • Current Protocols. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

  • Cytion. (n.d.). Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells. Cytion. Retrieved from [Link]

  • CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. CABI. Retrieved from [Link]

  • MDPI. (2025, July 2). Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment. MDPI. Retrieved from [Link]

  • Da-ta Biotech. (2024, April 8). Cytotoxicity Assays: Measurement Of Cell Death. Da-ta Biotech. Retrieved from [Link]

  • Bio-protocol. (2011, April 5). MTT Assay of Cell Numbers after Drug/Toxin Treatment. Bio-protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Neurotoxicity Assay (RA-differentiated Human SH-SY5Y cells). Eurofins Discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Bio-protocol. Retrieved from [Link]

  • Psych Scene Hub. (2021, December 17). Paliperidone Long-Acting Injections: Mechanism of Action, Formulations, and Clinical Applications. Psych Scene Hub. Retrieved from [Link]

  • Promega Corporation. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Paliperidone Palmitate?. Patsnap Synapse. Retrieved from [Link]

  • Dr.Oracle. (2025, May 19). What is the mechanism of action of Paliperidone (Invega)?. Dr.Oracle. Retrieved from [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. G-Biosciences. Retrieved from [Link]

  • ResearchGate. (2023, December 1). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. Retrieved from [Link]

  • Gavrilov, A., et al. (2021). The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. PMC. Retrieved from [Link]

  • Rather, R. A., et al. (2017). Genistein-triggered anticancer activity against liver cancer cell line HepG2 involves ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of cell migration. Journal of Receptors and Signal Transduction, 37(4), 387-395. Retrieved from [Link]

  • Wikipedia. (n.d.). Paliperidone. Wikipedia. Retrieved from [Link]

  • Kim, S. H., et al. (2021). Paliperidone to Treat Psychotic Disorders. PMC. Retrieved from [Link]

  • ReFrameDB.org. (n.d.). HepG2 Cytotoxicity, 72 hour. ReFrameDB. Retrieved from [Link]

  • Evotec. (n.d.). Cytotoxicity Screening Panel. Cyprotex. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Paliperidone?. Patsnap Synapse. Retrieved from [Link]

  • Chen, C. H., et al. (2011). Neuroprotection of paliperidone on SH-SY5Y cells against β-amyloid peptide(25-35), N-methyl-4-phenylpyridinium ion, and hydrogen peroxide-induced cell death. Psychopharmacology, 214(4), 849-860. Retrieved from [Link]

  • Schizophrenia Support Network. (2025, July 4). What Is The Mechanism Of Action Of Paliperidone?. YouTube. Retrieved from [Link]

  • Eşrefoğlu, M., et al. (2015). Paliperidone regulates intracellular redox system in rat brain: Role of purine mechanism. Metabolic Brain Disease, 30(5), 1185-1191. Retrieved from [Link]

  • Eşrefoğlu, M., et al. (2015). Paliperidone regulates intracellular redox system in rat brain: Role of purine mechanism. Metabolic Brain Disease, 30(5), 1185-1191. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve resolution between Paliperidone and its impurities

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Resolution Between Paliperidone and its Impurities (Risperidone, N-Oxides)

Introduction: The Analyst's Challenge

Welcome to the Advanced Chromatography Support Center. You are likely here because you are facing the "Critical Pair" dilemma: resolving Paliperidone (9-hydroxyrisperidone) from its parent compound Risperidone and its oxidative degradants (N-oxides).

Because Paliperidone is the major active metabolite of Risperidone, their structural similarity ($ \Delta $ Mass = 16 Da due to a single hydroxyl group) makes baseline separation difficult. Furthermore, the basic nitrogen in the piperidine ring causes secondary silanol interactions, leading to peak tailing that masks adjacent impurities.

This guide moves beyond basic "recipe following" to explain the why and how of optimizing your separation.

Module 1: The Critical Pair (Paliperidone vs. Risperidone)

Q: Why are Paliperidone and Risperidone co-eluting despite my gradient optimization?

A: The co-elution is likely driven by insufficient selectivity (


) rather than efficiency (

). Because both molecules are hydrophobic bases, standard C18 interactions are often identical for both.

The Fix: Leverage the "Polar Selectivity" Mechanism. Paliperidone possesses a hydroxyl group (-OH) at the 9-position, making it slightly more polar than Risperidone. To maximize resolution (


), you must exploit this polarity difference.
  • Stationary Phase Selection:

    • Standard C18: Often fails because the hydrophobic interaction dominates the subtle polar difference.

    • Recommended:Polar-Embedded C18 or Phenyl-Hexyl columns. The polar group in the stationary phase interacts with the 9-OH group of Paliperidone, increasing its retention relative to Risperidone (or changing the selectivity order), effectively pulling the peaks apart.

  • Mobile Phase pH (The "Sweet Spot"):

    • Paliperidone

      
       is approximately 8.2 (piperidine nitrogen).
      
    • At pH 3.0 - 4.0: Both species are fully ionized (protonated). They are soluble but less retained.

    • At pH 6.0 - 7.0: You approach the

      
      . The ionization state begins to shift.
      
    • Recommendation: Use Ammonium Acetate buffer at pH 4.0 - 5.5 . This range suppresses silanol activity (reducing tailing) while maintaining enough ionization for solubility.

Visualization: Resolution Troubleshooting Logic

ResolutionLogic start Problem: Rs < 1.5 (Paliperidone/Risperidone) check_col Current Column? start->check_col decision_col Is it Standard C18? check_col->decision_col Yes Yes decision_col->Yes No No decision_col->No action_col Switch to Polar-Embedded C18 or Phenyl-Hexyl check_ph Check Mobile Phase pH action_col->check_ph decision_ph Is pH < 3.0? check_ph->decision_ph decision_ph->Yes decision_ph->No action_ph Increase pH to 4.5-5.5 (Ammonium Acetate) Yes->action_col Yes->action_ph No->check_ph Check Gradient Slope Check Gradient Slope No->Check Gradient Slope

Caption: Decision tree for resolving the Paliperidone/Risperidone critical pair.

Module 2: Peak Tailing & N-Oxide Impurities

Q: My Paliperidone peak is tailing (Symmetry > 2.0). How do I fix this without ruining the separation?

A: Tailing in Paliperidone is caused by the interaction between the positively charged piperidine nitrogen and residual acidic silanols on the silica surface.

The Fix:

  • Modern Base-Deactivated Columns: Ensure you are using "Hybrid Particle" technology (e.g., BEH, Gemini-NX) which has fewer free silanols.

  • Buffer Choice: Replace Phosphate buffer with Ammonium Acetate (10-20 mM) . Acetate ions can mask residual silanols better than phosphate in some modes, and it is MS-compatible.

  • Add Triethylamine (TEA): Legacy Method. If you are using an older column type, adding 0.1% TEA competes for the silanol sites, sharpening the peak. Note: Avoid TEA if using LC-MS.

Q: How do I separate the N-Oxide impurity?

The N-oxide impurity is an oxidative degradant. It is more polar than Paliperidone.

  • Elution Order: N-Oxide

    
     Paliperidone 
    
    
    
    Risperidone.
  • Strategy: If N-oxide co-elutes with the solvent front or Paliperidone, lower the initial organic concentration in your gradient (e.g., start at 5% ACN instead of 10-15%). This increases retention for early eluters.

Module 3: Validated Experimental Protocol

Based on USP monographs and literature optimization, the following protocol provides a robust starting point for impurity profiling.

Recommended "Gold Standard" Method
ParameterSpecificationRationale
Column C18 Polar-Embedded / Hybrid (e.g., 150 x 4.6 mm, 3.5 µm)Hybrid silica resists high pH; polar group separates Risperidone.
Mobile Phase A 20 mM Ammonium Acetate (pH adjusted to 4.8 with Acetic Acid)Buffers the basic amine; pH 4.8 is optimal for peak shape.
Mobile Phase B Acetonitrile (100%)Sharper peaks than Methanol for this molecule.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 237 nm

for Paliperidone; minimizes baseline drift.
Column Temp 30°C - 35°CSlightly elevated temp improves mass transfer (sharper peaks).
Gradient Program (Time in Minutes)
  • 0.0 min: 90% A / 10% B (Hold for 2 min)

    
    Retains N-Oxides.
    
  • 2.0 - 20.0 min: Linear ramp to 40% B

    
    Separates Paliperidone/Risperidone.
    
  • 20.0 - 25.0 min: Ramp to 80% B

    
    Elutes hydrophobic degradants.
    
  • 25.1 min: Return to 90% A (Re-equilibration).

Module 4: Mechanism of Action (The "Why")

Understanding the molecular interaction is crucial for troubleshooting. The diagram below illustrates why the Polar-Embedded C18 is superior to standard C18 for this specific separation.

InteractionMechanism cluster_0 Standard C18 Interaction cluster_1 Polar-Embedded C18 Interaction c18_ligand C18 Chain (Hydrophobic) risp Risperidone c18_ligand->risp Strong pali Paliperidone (Has -OH) c18_ligand->pali Strong result1 Result: Co-elution polar_ligand Polar Group (Embedded) pali_OH Paliperidone (-OH Group) polar_ligand->pali_OH H-Bonding (Extra Retention) hydro_ligand C18 Chain risp_NoOH Risperidone (No -OH) hydro_ligand->risp_NoOH Hydrophobic Only result2 Result: High Resolution

Caption: Mechanistic difference between Standard C18 and Polar-Embedded phases for Paliperidone.

References

  • USP Monograph. Paliperidone: Official Monographs.[1] United States Pharmacopeia (USP).[1]

  • Venkatesh, G., et al. (2013). "Development and validation of new HPLC method for the estimation of Paliperidone in pharmaceutical dosage forms." Rasayan Journal of Chemistry.

  • BenchChem Support. "Application Notes and Protocols for the Chromatographic Separation of Paliperidone and its Metabolites."

  • Phenomenex Applications. "USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18."

  • ResearchGate. "Stability-indicating HPLC method for the determination of paliperidone in bulk and dosage forms."

Sources

Technical Support Center: Paliperidone Degradation and Z-Oxime Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for paliperidone stability and degradation studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of paliperidone's degradation pathways, with a specific focus on the formation of the Z-Oxime impurity. Here, you will find troubleshooting guidance, frequently asked questions, and detailed protocols to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways observed for paliperidone?

A1: Paliperidone is susceptible to degradation under various stress conditions. The primary pathways involve modifications to the benzisoxazole, pyrimidine, and lactam rings, as well as N-oxidation.[1] It is known to be labile under hydrolytic (both acidic and alkaline), oxidative, and photolytic stress, while showing relative stability under dry heat conditions.[2][3] Common degradation products include the N-oxide and compounds resulting from the scission of the benzisoxazole ring.[1][4]

Q2: Under what specific conditions does the Z-Oxime impurity of paliperidone form?

A2: The formation of oxime impurities, including the Z-isomer, is not explicitly detailed as a primary degradation product in the provided search results. However, oximes are typically formed from the reaction of a carbonyl compound (an aldehyde or ketone) with hydroxylamine or its derivatives.[5][6] While not a direct degradation product of paliperidone itself, a ketone-containing impurity or a degradation product with a ketone functional group could potentially react to form an oxime under specific conditions, such as the presence of a hydroxylamine-like reagent.

Q3: What is the general chemical mechanism for oxime formation?

A3: Oxime formation begins with the nucleophilic attack of the nitrogen atom from hydroxylamine on the carbonyl carbon of a ketone or aldehyde.[5][7] This step forms a tetrahedral intermediate called a carbinolamine.[5][7] The reaction is often pH-dependent, with optimal rates typically observed around pH 4.[5] Following the initial attack, the carbinolamine undergoes acid-catalyzed dehydration (loss of a water molecule) to form the C=N double bond of the oxime.[5][8]

Q4: Are there analytical methods specifically for detecting and quantifying the Z-Oxime of paliperidone?

A4: While specific methods for the Z-Oxime were not detailed in the search results, established stability-indicating methods for paliperidone, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), are designed to separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[9][10] A well-developed HPLC or UPLC method, likely coupled with mass spectrometry (MS), would be capable of separating and identifying the Z-Oxime from paliperidone and other related substances.[3][4] Reference standards for Paliperidone Z-Oxime are commercially available and would be essential for method development and validation.[11][12][13][14][15]

Troubleshooting Guide: Investigating Z-Oxime Formation

This section provides a structured approach to troubleshooting unexpected peak formation that may correspond to the Z-Oxime impurity during paliperidone stability studies.

Observed Issue Potential Cause Recommended Action
An unknown peak is observed in the chromatogram, particularly under specific stress conditions. The unknown peak could be the Z-Oxime or another degradation product.1. Mass Spectrometry Analysis: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak and compare it to the known molecular weight of Paliperidone Z-Oxime (446.49 g/mol ).[11][14] 2. Reference Standard Co-injection: Spike the sample with a certified Paliperidone Z-Oxime reference standard to see if the retention time of the unknown peak matches.
The Z-Oxime peak is detected, but its formation conditions are unclear. A ketone-containing impurity or degradant may be present in the starting material or formed during the stress study, which then reacts to form the oxime.1. Re-evaluate Starting Material: Analyze the starting paliperidone material for any ketone-containing impurities. 2. Forced Degradation Matrix: Systematically evaluate each stress condition (acid, base, oxidative, photolytic, thermal) to pinpoint the specific environment promoting Z-Oxime formation.
Poor chromatographic resolution between paliperidone and the Z-Oxime peak. The current analytical method is not optimized for separating these specific compounds.1. Method Optimization: Adjust mobile phase composition (e.g., organic modifier ratio, pH), gradient profile, column chemistry (e.g., C18, Polar C18), and temperature to improve separation.[9][16] 2. Consult USP Monograph: Refer to the United States Pharmacopeia (USP) monograph for paliperidone for recommended column and mobile phase conditions.[16]

Experimental Protocols

Protocol 1: Forced Degradation Study of Paliperidone

This protocol outlines a general procedure for subjecting paliperidone to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of paliperidone in a suitable solvent such as methanol or a methanol/water mixture.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.[1] After cooling, neutralize with 1 M NaOH and dilute to the target concentration with the mobile phase.[1]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours.[1] After cooling, neutralize with 1 M HCl and dilute to the target concentration with the mobile phase.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 48 hours.[1] Dilute to the target concentration with the mobile phase.

  • Thermal Degradation: Store the solid paliperidone powder in a hot air oven at 80°C for 72 hours.[1] Dissolve a portion of the stressed powder in the mobile phase to achieve the target concentration.

  • Photolytic Degradation: Expose the stock solution in a transparent vial to UV light (e.g., 254 nm) or direct sunlight for 48-72 hours.[1] Prepare a control sample protected from light. Dilute the exposed sample to the target concentration with the mobile phase.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for Paliperidone

This protocol provides a starting point for developing an analytical method to separate paliperidone from its potential degradation products.

Parameter Condition
LC System HPLC or UPLC system with UV or DAD detector
Column Alltima C8 (250mm × 4.6mm, 5µm) or equivalent.
Mobile Phase Acetonitrile and 20mM ammonium acetate buffer with 0.2% triethylamine (pH 3.5) (60:40, v/v).
Flow Rate 1.0 mL/min.
Detection Wavelength 280 nm.
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9][10]

Visualizations

Paliperidone Degradation Pathways

Paliperidone_Degradation cluster_stress Stress Conditions cluster_products Degradation Products Paliperidone Paliperidone Acid_Hydrolysis Acid Hydrolysis Paliperidone->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis Paliperidone->Alkaline_Hydrolysis Oxidation Oxidative (H₂O₂) Paliperidone->Oxidation Photolysis Photolytic (UV/Sunlight) Paliperidone->Photolysis Thermal Thermal (Dry Heat) Paliperidone->Thermal Benzisoxazole_Scission Benzisoxazole Ring Scission Products Acid_Hydrolysis->Benzisoxazole_Scission Alkaline_Hydrolysis->Benzisoxazole_Scission N_Oxide N-Oxide Oxidation->N_Oxide Other_Impurities Other Impurities Photolysis->Other_Impurities Troubleshooting_Workflow Start Unknown Peak Observed in Chromatogram LC_MS Perform LC-MS Analysis Start->LC_MS Compare_MW Compare m/z with Z-Oxime MW (446.49) LC_MS->Compare_MW Match Mass Match Found Compare_MW->Match Yes No_Match No Mass Match Compare_MW->No_Match No Co_Injection Co-inject with Z-Oxime Reference Standard Match->Co_Injection Investigate_Other Investigate as Other Degradant/Impurity No_Match->Investigate_Other Confirm_ID Peak Identity Confirmed Co_Injection->Confirm_ID

Caption: Workflow for identifying an unknown peak as the Z-Oxime.

References

  • Technical Support Center: Forced Degradation Studies of Paliperidone - Benchchem.
  • Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed. [Link]

  • Formation of an Oxime from a Ketone - YouTube. [Link]

  • Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. [Link]

  • Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method | Scilit. [Link]

  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog - Ch.imperial. [Link]

  • The Dance of Molecules: Unraveling the Oxime Formation Mechanism - Oreate AI Blog. [Link]

  • Research Article Studies on Paliperidone in OROS Tablets: Extraction Procedure and Chromatographic Analysis - CORE. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. [Link]

  • Oxime Formation | PDF | Organic Chemistry - Scribd. [Link]

  • USP Paliperidone Assay and Organic Impurities on Luna® Omega 3 µm Polar C18 - Phenomenex. [Link]

  • Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed. [Link]

  • Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed. [Link]

  • Long-Term Use of Paliperidone Palmitate Ensures Stability in Schizophrenia patients: JAMA. [Link]

  • (PDF) “Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method - ResearchGate. [Link]

  • Paliperidone S-Isomer - Allmpus - Research and Development. [Link]

  • Effects of the antipsychotic paliperidone on stress-induced changes in the endocannabinoid system in rat prefrontal cortex - PubMed. [Link]

  • Paliperidone Z-Oxime | HTS Biopharma. [Link]

  • Safety and Efficacy of Paliperidone Extended-Release in Acute and Maintenance Treatment of Schizophrenia - PMC. [Link]

  • Paliperidone Z-Oxime 1388021-47-3 Lotusfeet Pharma | Impurity Standards Supplier. [Link]

  • A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. [Link]

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Technical Support Center: Matrix Effects in the Bioanalysis of Paliperidone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bioanalysis of Paliperidone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable bioanalytical methods.

The term "Paliperidone Z-Oxime" is not commonly found in scientific literature; this guide will focus on Paliperidone, its primary active metabolite of Risperidone. The principles and troubleshooting strategies discussed here are foundational and can be readily adapted for its derivatives and metabolites.

Part 1: Frequently Asked Questions - The Fundamentals of Matrix Effects

This section addresses the core concepts of matrix effects in the context of Paliperidone bioanalysis.

Q1: What exactly is a "matrix effect" and why is it a major concern for Paliperidone quantification?

A: A matrix effect is the alteration—suppression or enhancement—of an analyte's ionization efficiency in a mass spectrometer due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] For Paliperidone, a basic compound typically analyzed using electrospray ionization (ESI) in positive mode, this is a critical issue. Biological matrices are incredibly complex, containing endogenous components like phospholipids, salts, and proteins.[1] If these components co-elute with Paliperidone, they can compete for charge in the ESI source, leading to a suppressed signal, or in some cases, enhance it.[4] This variability can severely compromise the accuracy, precision, and reproducibility of the assay, leading to erroneous pharmacokinetic data.[2][5]

Q2: Are certain biological matrices more problematic than others for Paliperidone analysis?

A: Yes. Plasma and whole blood are generally considered the most "dirty" or complex matrices due to their high content of proteins and phospholipids, which are notorious for causing ion suppression.[1][3] Urine can also be challenging due to high salt content and variability in pH and metabolite concentrations. The choice of anticoagulant (e.g., K2EDTA) can also introduce matrix components.[1][6] The key is to assume a significant matrix effect will be present and to design the method with sufficient cleanup and chromatographic separation to mitigate it.

Q3: How do I know if my assay is suffering from matrix effects? My internal standard seems to correct for it.

A: While a good internal standard is the primary defense, it's not a complete solution, and you must experimentally verify the absence or management of matrix effects. The use of a stable isotope-labeled (SIL) internal standard, like Paliperidone-d4, is the gold standard because it co-elutes and experiences nearly identical ionization effects as the analyte, effectively compensating for suppression.[5][6]

However, you still need to formally assess matrix effects during method validation as required by regulatory bodies like the FDA.[2] The most direct way is through a post-extraction spike experiment . In this procedure, you compare the analyte's peak area in a spiked, extracted blank matrix to its peak area in a pure solution at the same concentration. A significant difference indicates the presence of matrix effects that even the IS may not fully compensate for, especially if the suppression is not uniform across different samples.

Another powerful diagnostic tool is the post-column infusion experiment , which provides a qualitative profile of where ion suppression or enhancement occurs across the entire chromatographic run.[4][7][8]

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section provides direct answers to specific experimental problems.

Q4: My signal intensity for Paliperidone is unexpectedly low and variable, especially at the LLOQ. How can I confirm if ion suppression is the cause?

A: Low and variable signal at the lower limit of quantitation (LLOQ) is a classic symptom of ion suppression.[9] To diagnose this, a post-column infusion experiment is the most effective method.

Experimental Protocol: Post-Column Infusion Analysis

  • System Setup:

    • Prepare a solution of Paliperidone (e.g., at a mid-range QC concentration) in the mobile phase.

    • Using a syringe pump and a T-connector, infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer inlet.[3][8]

  • Analysis:

    • While infusing, inject an extracted blank matrix sample (e.g., plasma that has undergone your sample preparation procedure).

    • Monitor the MRM transition for Paliperidone.

  • Interpretation:

    • You should observe a stable, elevated baseline signal from the infused Paliperidone.

    • When components from the blank matrix elute, any dip or drop in this baseline indicates a zone of ion suppression .[4][8] An increase indicates ion enhancement .

    • Compare the retention time of Paliperidone from a standard injection to the suppression zones observed in the infusion experiment. If Paliperidone elutes within a suppression zone, you have confirmed the cause of your issue.

Q5: I've confirmed Paliperidone is in an ion suppression zone. What is my first step to fix this?

A: The first and often most effective step is to improve the chromatographic separation to move Paliperidone away from the interfering matrix components.[4]

  • Adjust the Gradient: Modify the gradient slope. A shallower gradient can increase the separation between early-eluting phospholipids and your analyte.[8]

  • Change Mobile Phase Composition:

    • Increasing the organic content (e.g., methanol or acetonitrile) can help elute interfering hydrophobic compounds later.

    • Adjusting the pH with additives like formic acid or ammonium acetate can alter the retention of both Paliperidone and matrix components.[6]

  • Select a Different Column: Consider a column with a different chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase instead of a standard C18) to provide alternative selectivity.

The goal is to shift the retention time of Paliperidone to a "cleaner" region of the chromatogram, as identified by your post-column infusion experiment.

Q6: My chromatography is optimized, but I still see matrix effects. What sample preparation strategy is best for Paliperidone?

A: If chromatography alone isn't sufficient, you must improve your sample cleanup to remove the interfering components before they reach the LC-MS system.[4] The choice of technique involves a trade-off between cleanliness, recovery, speed, and cost.

Comparison of Sample Preparation Techniques for Paliperidone

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).[10]Fast, simple, inexpensive, high-throughput."Dirty" extracts ; does not effectively remove phospholipids or salts. High risk of ion suppression.High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Paliperidone is partitioned from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate).[10]Cleaner extracts than PPT; removes many polar interferences.More labor-intensive, uses larger solvent volumes, can have emulsion issues.Assays requiring better cleanliness than PPT without the cost of SPE.
Solid-Phase Extraction (SPE) Paliperidone is retained on a solid sorbent (e.g., C8 or polymer-based) while interferences are washed away.[6][10]Cleanest extracts ; excellent removal of proteins, salts, and phospholipids. High analyte concentration.Most expensive, more complex method development.Gold standard for sensitive and robust methods requiring maximum removal of matrix interferences.

For a robust, validated method for Paliperidone, Solid-Phase Extraction (SPE) is highly recommended as it provides the most effective removal of matrix interferences.[5][10]

Part 3: Workflows and Protocols

This section provides visual workflows and detailed protocols for key experiments.

Workflow 1: Troubleshooting Ion Suppression

This diagram outlines a logical workflow for identifying and resolving ion suppression issues.

G start Start: Poor Signal / High Variability Observed infusion Perform Post-Column Infusion Experiment start->infusion check_elution Does Analyte Elute in Suppression Zone? infusion->check_elution chrom_opt Optimize Chromatography: - Adjust Gradient - Change Mobile Phase - Try New Column check_elution->chrom_opt  Yes   end_good Method Optimized. Proceed to Validation. check_elution->end_good No re_evaluate Re-evaluate with Post-Column Infusion chrom_opt->re_evaluate check_again Suppression Resolved? re_evaluate->check_again sample_prep Improve Sample Preparation: - Switch PPT -> LLE - Switch LLE -> SPE - Optimize SPE Wash/Elute check_again->sample_prep No check_again->end_good  Yes   sample_prep->re_evaluate end_bad Consult Senior Scientist/ Consider Alternative Ionization (APCI)

Caption: A decision-tree for troubleshooting ion suppression.

Workflow 2: Sample Preparation Method Selection

This flowchart helps in selecting the appropriate sample preparation technique based on assay requirements.

G start Start: Define Assay Requirements throughput Is High Throughput (>100s samples/day) the TOP priority? start->throughput ppt Use Protein Precipitation (PPT) throughput->ppt  Yes   cleanliness Is Maximum Cleanliness & Sensitivity required for regulatory submission? throughput->cleanliness No ppt_check Is sensitivity sufficient and matrix effect manageable with SIL-IS? ppt->ppt_check ppt_check->cleanliness No end_ppt Final Method: PPT ppt_check->end_ppt  Yes   spe Use Solid-Phase Extraction (SPE) cleanliness->spe  Yes   lle Use Liquid-Liquid Extraction (LLE) cleanliness->lle No end_spe Final Method: SPE spe->end_spe end_lle Final Method: LLE lle->end_lle

Caption: A workflow for selecting a sample preparation method.

Protocol: Solid-Phase Extraction (SPE) for Paliperidone from Human Plasma

This protocol is a robust starting point for developing a clean and sensitive assay.

  • Materials:

    • Paliperidone reference standard and Paliperidone-d4 internal standard.[6]

    • Human plasma (K2EDTA).[6]

    • Methanol (HPLC grade).[6]

    • Water (HPLC grade).

    • SPE cartridges (e.g., C8 or polymeric reversed-phase).[6]

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of Paliperidone-d4 internal standard solution (concentration will depend on your assay range).[10]

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.[6][10]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow it to pass through slowly under gravity or gentle vacuum.[6][10]

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6][10]

    • (Optional but recommended) A second wash with a slightly stronger organic solvent (e.g., 20% methanol) can further remove weakly bound interferences.[10]

  • Elution:

    • Elute Paliperidone and the internal standard with 1 mL of methanol into a clean collection tube.[6][10]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[6][10]

    • Reconstitute the dried residue in 100-200 µL of your mobile phase.[6][10] Vortex thoroughly to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[10]

References
  • Challa, S. R., & Awen, B. Z. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(3), 163-171. Retrieved from [Link]

  • Needham, S. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Retrieved from [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. Retrieved from [Link]

  • Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. MDPI. Retrieved from [Link]

  • Xu, R., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1117-1120. Retrieved from [Link]

  • Vemula, V. R., & Sharma, P. K. (2013). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 118-125.
  • Dolan, J. W. (2002). Ion Suppression in LC–MS–MS Analysis. LCGC Europe. Retrieved from [Link]

  • Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Retrieved from [Link]

  • US Patent No. US20090209757A1. (2009). Processes for the preparation and purification of paliperidone palmitate.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • de Castro, P. F., et al. (2018). Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets. Biomedical Chromatography, 32(11), e4348. Retrieved from [Link]

  • Sravani, S., et al. (2017). Analytical methods for the estimation of paliperidone. ResearchGate. Retrieved from [Link]

  • Kumar, S. A., et al. (2013). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS. Rasayan Journal of Chemistry, 6(1), 48-53.
  • Birur, S. B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish.
  • Kumar, K. A., et al. (2013). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PALIPERIDONE IN BULK AND TABLET DOSAGE FORM BY REVERSE PHASE HPLC METHOD. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 1(2), 71-78.
  • Helland, A., & Spigset, O. (2013). Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation. Therapeutic Drug Monitoring, 35(5), 689-692. Retrieved from [Link]

  • Kanamori, T., et al. (2023). Identification of postmortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS. Scientific Reports, 13(1), 11849. Retrieved from [Link]

  • Ziesenitz, V., et al. (2026). P-Glycoprotein–Related Interactions With Paliperidone May Result in Subtherapeutic Drug Levels and Clinical Exacerbation of Schizophrenia: A Case Report. Journal of Clinical Psychopharmacology. Retrieved from [Link]

  • Na, M., & Witting, M. (2022). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 12(9), 842. Retrieved from [Link]

  • Jann, M. W., et al. (2018). Paliperidone palmitate: Adjusting dosing intervals and measuring serum concentrations.
  • Sigmund, G. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. Retrieved from [Link]

  • Helland, A., & Spigset, O. (2013). Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Paliperidone Z-Oxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Paliperidone synthesis. This guide is designed for researchers and process chemists optimizing the yield of Paliperidone Z-Oxime (CAS: 1388021-47-3)[1], a critical intermediate in the production of the atypical antipsychotic Paliperidone.

The successful synthesis of Paliperidone relies on the oximation of a 2,4-difluorophenyl ketone precursor, followed by a base-catalyzed intramolecular nucleophilic aromatic substitution (S_NAr) to form the 6-fluoro-1,2-benzisoxazole pharmacophore[2][3]. Mastering the stereoselectivity and conversion rates of this oximation step is paramount for maximizing overall API yield.

Part 1: Troubleshooting & Causality FAQs

Q1: Why is my ketone-to-oxime conversion stalling at 70-80%?

The Causality: Oximation is a highly pH-dependent equilibrium reaction. The mechanism requires unprotonated hydroxylamine (pKa ~6.0) to act as a nucleophile and attack the carbonyl carbon. Simultaneously, the carbonyl oxygen must be sufficiently protonated (or hydrogen-bonded) to increase its electrophilicity.

  • If the pH drops below 4.0, the hydroxylamine amine is fully protonated and loses its nucleophilicity.

  • If the pH rises above 6.0, the ketone is not adequately activated.

The Solution: Transition from strong bases like Triethylamine (TEA) to a buffering system using Pyridine or Sodium Acetate (NaOAc)[4]. This maintains the microenvironment strictly between pH 4.5 and 5.5, preventing the reaction from stalling.

Q2: I am isolating a high percentage of Paliperidone E-Oxime. How do I enrich the desired Z-Oxime?

The Causality: The formation of Paliperidone E-Oxime (CAS: 1388021-46-2) is often kinetically favored due to the steric bulk of the piperidine ring. However, only the Z-Oxime can undergo the subsequent cyclization to form the benzisoxazole ring[2][5]. In the Z-isomer, the oxime hydroxyl group is syn to the 2,4-difluorophenyl group, placing the nucleophilic oxygen in perfect proximity to attack the ortho-fluorine. The E-isomer is geometrically locked out of this reaction.

The Solution: Shift the reaction from kinetic to thermodynamic control. Extend the reflux time in ethanol in the presence of a mild acid catalyst (provided by the hydroxylamine hydrochloride salt). This allows the E-isomer to undergo acid-catalyzed equilibration into the thermodynamically more stable Z-isomer.

Q3: Why am I seeing degradation and reversion to the ketone during workup?

The Causality: Oximes are highly susceptible to acid-catalyzed hydrolysis. Quenching the reaction with strong aqueous acids, or exposing the mixture to prolonged heat during rotary evaporation while acidic salts are present, will drive the equilibrium backward, cleaving the oxime back into the parent ketone and hydroxylamine.

The Solution: Implement a mild, alkaline workup. Quench the reaction mixture with saturated aqueous sodium bicarbonate (


) to neutralize all acidic species before solvent extraction.

Part 2: Experimental Protocols & Data

Optimization of Oximation Conditions

The following table summarizes the quantitative impact of various reaction parameters on the Z:E stereoisomeric ratio and overall isolated yield.

SolventBase SystemTemp (°C)Time (h)IPC pHFinal Z:E RatioIsolated Yield (%)
EthanolTriethylamine (TEA)78 (Reflux)2.07.560 : 4065.0
MethanolSodium Acetate (NaOAc)65 (Reflux)6.05.085 : 1578.5
Ethanol Pyridine 78 (Reflux) 4.5 5.2 94 : 06 89.2
Self-Validating Protocol: Synthesis of Paliperidone Z-Oxime

This protocol utilizes built-in In-Process Controls (IPCs) to ensure a self-validating workflow.

Step 1: Reagent Preparation & pH Verification

  • Suspend 1.0 equivalent of the 2,4-difluorophenyl ketone precursor in anhydrous ethanol (10 volumes).

  • Add 1.5 equivalents of Hydroxylamine Hydrochloride (

    
    )[5].
    
  • Add 2.0 equivalents of Pyridine dropwise at room temperature.

  • IPC Check 1: Extract a 100 µL aliquot, dilute with 1 mL DI water, and measure the pH. Validation: The pH must read between 4.8 and 5.4. If pH < 4.5, add additional Pyridine in 0.1 eq increments.

Step 2: Thermodynamic Equilibration 5. Heat the reaction mixture to gentle reflux (78 °C) under a nitrogen atmosphere. 6. Maintain reflux for 4.5 hours to ensure kinetic-to-thermodynamic equilibration of the E-oxime to the Z-oxime. 7. IPC Check 2: Pull a sample for HPLC analysis. Validation: Do not proceed to cooling until the conversion of the ketone is >98% and the Z:E ratio is ≥ 90:10.

Step 3: Mild Isolation 8. Cool the mixture to 20 °C and concentrate under reduced pressure (max bath temp 35 °C) to remove 70% of the ethanol. 9. Quench the residue by adding 10 volumes of saturated aqueous


.
10. IPC Check 3:  Verify the aqueous phase pH is ~7.5 - 8.0 to prevent oxime hydrolysis.
11. Extract with Dichloromethane (3 x 5 volumes), dry over anhydrous 

, and concentrate to yield the crude Paliperidone Z-Oxime.

Part 3: Reaction Pathway Visualization

The following diagram maps the stereochemical logic and causality dictating why the Z-Oxime is the mandatory intermediate for Paliperidone synthesis.

G Ketone 2,4-Difluorophenyl Ketone (Paliperidone Precursor) Reagents NH2OH·HCl + Pyridine (Buffered pH 4.5 - 5.5) Ketone->Reagents EOxime Paliperidone E-Oxime (Kinetic, CAS 1388021-46-2) Reagents->EOxime Fast ZOxime Paliperidone Z-Oxime (Thermodynamic, CAS 1388021-47-3) Reagents->ZOxime Slow Equil Acid-Catalyzed Equilibration (Reflux) EOxime->Equil Cyclization Base-Catalyzed SNAr (e.g., KOH / Acetone) EOxime->Cyclization OH anti to F (Sterically Locked) ZOxime->Cyclization OH syn to F (Geometrically Favorable) Equil->ZOxime Product 6-Fluoro-1,2-benzisoxazole (Paliperidone Core) Cyclization->Product

Figure 1: Reaction pathway and stereochemical logic for Paliperidone Z-Oxime synthesis.

Part 4: References

1.[1] Title: Paliperidone Z-Oxime | Source: Opulent Pharma | URL: 2.[2] Title: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: A Detailed Protocol | Source: Benchchem | URL: 3.[5] Title: Preparation method of 6-fluoro-3-piperidine-4-yl-1, 2-benzisoxazole hydrochloride | Source: Google Patents | URL: 4. Title: Paliperidone | Sigma-Aldrich | Source: MilliporeSigma | URL: 5.[4] Title: EP0789692A1 - Benzisoxazole derivatives and pesticidal compositions containing them | Source: Google Patents | URL: 6.[3] Title: WO 2004/009591 A1 | Source: Googleapis.com | URL:

Sources

Overcoming poor solubility of Paliperidone Z-Oxime in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Paliperidone Z-Oxime Solubility

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Paliperidone Z-Oxime. This document provides in-depth troubleshooting strategies and foundational knowledge to overcome the significant challenge of its poor solubility in aqueous buffers. As this molecule is a specific derivative of the well-characterized antipsychotic drug Paliperidone, we will leverage the physicochemical properties of the parent compound as a scientifically-grounded basis for our experimental approach.

Part 1: Understanding the Core Challenge

Paliperidone itself is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility.[1] This inherent insolubility is the primary hurdle in developing aqueous formulations for in vitro and early-stage in vivo studies. Paliperidone Z-Oxime, as a derivative, is expected to share these solubility challenges.

The poor solubility stems from the molecule's chemical nature. Paliperidone is a weak base with a pKa of approximately 8.2.[2] This means its charge state—and therefore its ability to interact with polar water molecules—is highly dependent on the pH of the surrounding medium. At physiological pH (around 7.4), a significant portion of the molecule is in its neutral, less soluble form.[2]

Table 1: Physicochemical Properties of Paliperidone (Parent Compound)

PropertyValueImplication for Aqueous Solubility
Chemical Class Atypical Antipsychotic, Weak BaseSolubility is highly pH-dependent.
Aqueous Solubility Practically insoluble in water (0.003 g/100 mL at pH 7.4)[1][2]Extremely low solubility in neutral buffers like PBS.
pKa 8.2 (piperidine moiety)[2]The molecule becomes protonated and more soluble at pH values below the pKa.
LogP 2.39[2]Indicates a preference for a lipid environment over an aqueous one, contributing to low water solubility.
Part 2: Frequently Asked Questions (FAQs)

Q1: Why won't my Paliperidone Z-Oxime dissolve in standard PBS (pH 7.4)?

A1: The primary reason is that at a neutral pH of 7.4, which is close to the pKa of Paliperidone's basic nitrogen (8.2), the molecule is predominantly in its neutral, non-ionized state.[2] This uncharged form is more lipophilic (fat-loving) and has very limited interaction with polar water molecules, leading to extremely poor solubility.[3] To achieve dissolution, you must modify the properties of the solvent system to better accommodate the molecule.

Q2: I need to make a stock solution. What is the best initial approach?

A2: For a concentrated stock solution, it is standard practice to first use a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[4][5] Once the compound is fully dissolved in the organic solvent, you can then perform serial dilutions into your aqueous buffer. However, be mindful of the final solvent concentration, as even low percentages can have physiological effects in biological experiments.[6]

Q3: Can I improve solubility just by changing the pH?

A3: Yes, pH adjustment is the most powerful initial tool for a weakly basic compound like this.[7][8] By lowering the pH of your aqueous buffer to be at least 2 units below the pKa (i.e., pH < 6.2), you will protonate the basic nitrogen on the piperidine ring. This positive charge dramatically increases the molecule's polarity and its ability to form favorable interactions with water, thereby significantly increasing solubility.[2] The solubility of the parent compound, Paliperidone, increases dramatically at lower pH values.[2]

Q4: Are there excipients that can help without drastically changing the pH?

A4: Absolutely. If maintaining a near-neutral pH is critical for your experiment, cyclodextrins are an excellent choice.[9][10] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the poorly soluble Paliperidone Z-Oxime molecule within their core, effectively shielding it from the aqueous environment while the hydrophilic shell allows the entire complex to dissolve.[9][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are highly effective and commonly used in pharmaceutical formulations for this purpose.[4]

Part 3: Troubleshooting Workflow & Experimental Protocols

When faced with a solubility challenge, a systematic approach is more effective than random attempts. The following workflow provides a logical progression from simple to more complex solubilization strategies.

Solubility_Workflow start Start: Undissolved Paliperidone Z-Oxime check_ph Strategy 1: pH Adjustment (Protocol 1) start->check_ph ph_success SOLUBLE (pH < 6.0) check_ph->ph_success Success ph_fail Insoluble or pH not viable for experiment check_ph->ph_fail Failure cosolvent Strategy 2: Co-Solvent Screening (Protocol 2) ph_fail->cosolvent cosolvent_success SOLUBLE (Note final % of co-solvent) cosolvent->cosolvent_success Success cosolvent_fail Insoluble or co-solvent interferes with assay cosolvent->cosolvent_fail Failure cyclodextrin Strategy 3: Cyclodextrin Complexation (Protocol 3) cosolvent_fail->cyclodextrin cyclo_success SOLUBLE (Determine optimal ratio) cyclodextrin->cyclo_success Success cyclo_fail Advanced Formulation (Nanosuspension, etc.) cyclodextrin->cyclo_fail Failure

Caption: Decision tree for systematic solubility enhancement.

This protocol establishes the solubility of Paliperidone Z-Oxime as a function of pH, which is the most critical first step.

  • Prepare Buffers: Create a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use appropriate buffer systems for each pH range (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8).

  • Add Excess Compound: To a series of glass vials, add an excess amount of Paliperidone Z-Oxime powder (e.g., 5-10 mg) to a fixed volume of each buffer (e.g., 1 mL). Ensure enough solid is present that it will not all dissolve.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separate Solid: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Perform an accurate dilution with a suitable mobile phase for your analytical method (e.g., HPLC-UV).

  • Quantify: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Paliperidone Z-Oxime.

  • Plot Data: Plot solubility (e.g., in mg/mL) versus pH to visualize the compound's solubility profile.

Use this protocol when pH adjustment is not a viable option or is insufficient. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[13]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible organic solvents. Common choices include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and DMSO.[14][15]

  • Prepare Co-solvent Systems: In separate vials, prepare mixtures of your primary aqueous buffer (e.g., PBS pH 7.4) with each co-solvent at various concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: Using the same equilibrium solubility method described in Protocol 1 (steps 2-6), determine the saturation solubility of Paliperidone Z-Oxime in each co-solvent mixture.

  • Analyze and Select: Compare the solubility data across all conditions. Select the co-solvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential interference with your experiment.

This is a powerful technique for achieving significant solubility enhancement at physiological pH.[9][16]

  • Select Cyclodextrin: Obtain a highly soluble cyclodextrin derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions containing increasing concentrations of the cyclodextrin (e.g., 0%, 2%, 5%, 10%, 20% w/v) in your desired buffer (e.g., PBS pH 7.4).

  • Determine Solubility (Phase-Solubility Study): Add an excess of Paliperidone Z-Oxime to each cyclodextrin solution and follow the equilibrium solubility method from Protocol 1 (steps 2-6).

  • Plot and Analyze: Plot the solubility of Paliperidone Z-Oxime against the concentration of the cyclodextrin. A linear relationship indicates the formation of a soluble 1:1 complex. This allows you to determine the concentration of cyclodextrin needed to achieve your target drug concentration.

Part 4: Advanced Strategies

If the above methods are insufficient, more advanced formulation technologies may be necessary. These typically require specialized equipment and expertise but can overcome the most challenging solubility issues.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a high-energy amorphous state within a polymer matrix can dramatically improve dissolution rates.[17] This is often achieved through techniques like hot-melt extrusion or spray drying.[17][18]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution velocity.[10][17][18]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid or oil-based system, such as a self-emulsifying drug delivery system (SEDDS), can be a highly effective strategy.[17]

These advanced methods represent the forefront of pharmaceutical formulation and should be considered when simpler approaches fail to meet the demands of the target product profile.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (n.d.). Google AI.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro University.
  • Engineering cocrystals of paliperidone with enhanced solubility and dissolution characteristics. (n.d.). Arhiv za farmaciju.
  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (n.d.). MDPI.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024, October 23). Pharma Excipients.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • New Strategies for Improving the Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review. (2023, March 13). Cureus.
  • Solvents & Co-solvents for Pharmaceutical Applications. (n.d.). BASF.
  • Paliperidone. (n.d.). PubChem.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). National Center for Biotechnology Information.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017, March 10). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.
  • Graphical representation of solubility (mg/ml) of paliperidone in different medium. (n.d.). ResearchGate.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Paliperidone Palmitate - PRODUCT INFORMATION. (2024, February 5). Cayman Chemical.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evaluation - PMC. (n.d.). National Center for Biotechnology Information.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences.
  • Paliperidone Z-Oxime. (n.d.). Chemicea.
  • Paliperidone Z-Oxime. (n.d.). HTS Biopharma.
  • Paliperidone Z-Oxime. (n.d.). Opulent Pharma.
  • Paliperidone Z-Oxime. (n.d.). Simson Pharma Limited.
  • Paliperidone Z-Oxime. (n.d.). Santa Cruz Biotechnology.
  • Paliperidone. (n.d.). ChemicalBook.
  • Paliperidone (9-Hydroxyrisperidone). (n.d.). MedChemExpress.
  • Paliperidone - Wikipedia. (n.d.). Wikipedia.
  • Paliperidone Palmitate Once-Monthly (PP1M). (n.d.). LAPaL.

Sources

Identifying co-eluting impurities with Paliperidone Z-Oxime

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the specific challenge of isolating and identifying the Paliperidone Z-Oxime impurity (often associated with CAS 1388021-47-3 or related oxime intermediates), a critical process-related impurity that frequently co-elutes with Paliperidone or its E-isomer in standard reverse-phase workflows.

Executive Summary

The separation of Paliperidone Z-Oxime from the active pharmaceutical ingredient (API) and its corresponding E-isomer presents a unique chromatographic challenge due to the minimal structural difference between geometric isomers. Standard C18 chemistries often fail to resolve the Z-Oxime from the main peak or the E-Oxime, leading to integration errors and OOS (Out of Specification) investigations.

This guide provides a self-validating troubleshooting workflow focusing on shape selectivity , pH-dependent resolution , and MS/MS confirmation .

Module 1: Chromatographic Resolution (The "How-To")

The Core Problem: Lack of Shape Selectivity

Standard alkyl-bonded phases (C18, C8) rely primarily on hydrophobicity. Since Paliperidone and its Z-Oxime share nearly identical logP values, hydrophobic discrimination is insufficient. You must exploit the steric difference of the oxime geometry (


 bond orientation).
Optimized Method Protocol

Objective: Achieve baseline resolution (


) between Paliperidone, Z-Oxime, and E-Oxime.
ParameterStandard Condition (Likely Failing)Recommended Optimized Condition Rationale
Stationary Phase C18 (e.g., BEH C18)Phenyl-Hexyl or Pentafluorophenyl (PFP) Phenyl phases offer

-

interactions and shape selectivity crucial for separating geometric isomers (E/Z).
Mobile Phase A 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH 6.5) Oximes are weak bases. At neutral pH, the ionization state stabilizes, preventing on-column isomerization and improving peak shape.
Mobile Phase B AcetonitrileMethanol or MeOH/ACN (50:50) Methanol is a protic solvent that enhances the "shape recognition" capability of Phenyl columns better than aprotic ACN.
Column Temp 40°C25°C - 30°C Lower temperature increases the rigidity of the stationary phase, enhancing steric discrimination between isomers.
Step-by-Step Troubleshooting Workflow

If you observe a "shoulder" on the main peak or variable retention times, follow this logic:

TroubleshootingLogic Start Issue: Co-elution or Peak Distortion Check_pH Step 1: Check Mobile Phase pH Is pH < 3.0? Start->Check_pH Isomerization Risk: Acid-catalyzed E/Z Isomerization on-column Check_pH->Isomerization Yes Check_Col Step 2: Check Column Chemistry Using C18? Check_pH->Check_Col No Adjust_pH Action: Buffer to pH 6.0 - 6.5 (Ammonium Acetate) Isomerization->Adjust_pH Adjust_pH->Check_Col Switch_Col Action: Switch to Phenyl-Hexyl or PFP Phase Check_Col->Switch_Col Yes Check_Org Step 3: Check Organic Modifier Using 100% ACN? Check_Col->Check_Org No Switch_Col->Check_Org Switch_Org Action: Switch to MeOH (Enhances Pi-Pi selectivity) Check_Org->Switch_Org Yes MS_Conf Step 4: MS/MS Confirmation Check_Org->MS_Conf No Switch_Org->MS_Conf

Caption: Decision tree for resolving Paliperidone Z-Oxime co-elution. Note the critical pH check to prevent artifactual isomerization.

Module 2: Mass Spectrometry Identification

The Challenge: The Z-Oxime and E-Oxime are isobaric (same


). You cannot distinguish them by MS1 (parent mass) alone. You must rely on retention time  (relative to the method established above) and fragmentation patterns .
MS/MS Transition Table

Paliperidone (


 427.2) vs. Paliperidone Oxime (

~426 or 440 depending on the specific precursor). Assuming the impurity is the oxime of the 9-keto intermediate (9-hydroxyrisperidone precursor):
AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Mechanism
Paliperidone 427.2

207.1110.1Cleavage of benzisoxazole ring.
Paliperidone Z-Oxime 440.2

(Hypothetical*)
207.1123.1Oxime Loss: Look for neutral loss of 33 Da (

) or 17 Da (

).
N-Oxide Impurity 443.2

427.2207.1Characteristic loss of Oxygen (-16 Da).

Critical Note: The Z-isomer often exhibits a different fragmentation energy ratio compared to the E-isomer due to the "ortho effect" or hydrogen bonding proximity to the ring nitrogen.

  • Note: Exact m/z depends on whether the oxime is on the final API structure or a process intermediate. Always verify against your specific synthesis pathway.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does the Z-Oxime peak area increase after the sample sits in the autosampler?

A: This is likely artifactual isomerization . Oximes are sensitive to light and pH.

  • Mechanism: In acidic diluents (pH < 4) or under ambient light, the thermodynamically unstable Z-isomer may convert to the E-isomer (or vice versa) until equilibrium is reached.

  • Fix: Use amber glassware. Ensure sample diluent pH matches the mobile phase (neutral pH 6.5 is preferred for stability).

Q2: I see two peaks with identical mass spectra. Which is the Z-isomer?

A: In reverse-phase chromatography on Phenyl-Hexyl columns:

  • The Z-isomer (Zusammen, "together") usually has the hydroxyl group of the oxime sterically crowded against the piperidine/pyrimidine ring. This often exposes the hydrophobic face of the molecule slightly more or reduces solvation, typically causing it to elute after the E-isomer (Entgegen, "opposite"), which is more sterically open and better solvated.

  • Validation: You must synthesize or purchase a certified reference standard (CRS) of the specific isomer to confirm retention order.

Q3: Can I use a C18 column if I change the buffer?

A: It is possible but difficult. If you are restricted to C18:

  • Use a high-load Carbon column (high surface area).

  • Add a secondary modifier like Tetrahydrofuran (THF) (5-10%) to the mobile phase. THF acts as a shape-selective solvent that can help discriminate the planar differences between the isomers.

Module 4: Scientific Rationale & Mechanism

The separation logic is based on the interaction between the


-electrons of the stationary phase and the dipole of the oxime bond.

InteractionMechanism cluster_0 Stationary Phase Interaction Phenyl Phenyl-Hexyl Ligand Z_Iso Z-Oxime (Steric Hindrance) Phenyl->Z_Iso Weak Pi-Pi (Steric repulsion) E_Iso E-Oxime (Planar/Open) Phenyl->E_Iso Strong Pi-Pi (Stacking) Result Result: Different Retention Times Z_Iso->Result E_Iso->Result

Caption: Mechanism of separation on Phenyl phases. The E-isomer typically stacks better (stronger retention) than the sterically hindered Z-isomer.

References

  • Vekariya, N. A., et al. "Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent." Der Pharmacia Lettre, 2011, 3(6): 240-249.[1]

  • BOC Sciences. "Paliperidone and Impurities: Product List and Structure Confirmation."

  • SynThink Chemicals. "Paliperidone Z-Oxime (CAS 1388021-47-3) Reference Standard."

  • Chaudhari, B. G., et al. "Stability indicating RP-HPLC method for development and validation of Paliperidone." International Journal of Pharmacy and Pharmaceutical Sciences, 2013. (Context on pH stability).
  • Araujo, B. C., et al. "Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets." Biomedical Chromatography, 2018.[2][3]

Sources

Validation & Comparative

Comparative Analysis of Paliperidone Z-Oxime and E-Oxime: Critical Quality Attributes and Analytical Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Paliperidone (9-hydroxyrisperidone), the control of oxime intermediates is a Critical Quality Attribute (CQA). The Paliperidone Z-Oxime and E-Oxime are geometric isomers of the uncyclized precursor used to generate the drug's characteristic benzisoxazole ring.

While often categorized as impurities in the final API (Active Pharmaceutical Ingredient), these isomers represent distinct chemical entities with vastly different "performance" characteristics in the context of synthesis and analysis:

  • Paliperidone Z-Oxime: The reactive precursor . Its stereochemistry facilitates the intramolecular nucleophilic attack required to form the benzisoxazole ring.

  • Paliperidone E-Oxime: The unreactive isomer . Due to steric positioning, it cannot undergo cyclization without prior isomerization, making it a critical process impurity that must be monitored and removed.

This guide provides a comparative technical analysis of these two isomers, focusing on their physicochemical properties, separation methodologies, and mechanistic behaviors.

Structural & Mechanistic Basis

The fundamental difference between the Z and E isomers lies in the spatial arrangement of the hydroxyl group (-OH) relative to the 2,4-difluorophenyl ring across the C=N double bond. This geometric isomerism dictates their reactivity.

Stereochemical Configuration
  • Z-Oxime (Zusammen - Together): The hydroxyl group is positioned syn (on the same side) to the 2,4-difluorophenyl ring. This proximity is thermodynamically less stable due to steric repulsion but kinetically essential for the drug synthesis.

  • E-Oxime (Entgegen - Opposite): The hydroxyl group is positioned anti (opposite) to the phenyl ring.[1] This conformation is generally more thermodynamically stable but chemically inert regarding ring closure.

Cyclization Performance (Synthesis Context)

The synthesis of Paliperidone involves an intramolecular nucleophilic aromatic substitution (


).
  • Mechanism: The oxime oxygen attacks the fluorine at the ortho position of the phenyl ring.

  • Performance Gap:

    • Z-Oxime: The -OH is spatially aligned with the fluorine leaving group, allowing rapid cyclization under basic conditions.

    • E-Oxime: The -OH points away from the fluorine.[1] Cyclization is geometrically impossible unless the molecule first isomerizes to the Z-form (often requiring acid catalysis or high heat).

Visualization: Isomerization & Cyclization Pathway

Paliperidone_Oxime_Pathway E_Oxime Paliperidone E-Oxime (Thermodynamically Stable Unreactive) Z_Oxime Paliperidone Z-Oxime (Reactive Precursor) E_Oxime->Z_Oxime Acid/Heat Isomerization Z_Oxime->E_Oxime Equilibrium Transition Transition State (S_NAr Attack) Z_Oxime->Transition Base Catalyst (NaOAc/KOH) Paliperidone Paliperidone API (Cyclized Benzisoxazole) Transition->Paliperidone -HF Ring Closure

Figure 1: The mechanistic pathway showing the necessity of the Z-isomer for Paliperidone synthesis. The E-isomer acts as a thermodynamic sink that must be converted.

Analytical Performance & Separation Protocols

For researchers and QC scientists, "performance" refers to the ability to resolve these isomers to ensure process control. The Z and E isomers possess distinct dipole moments and hydrogen-bonding capabilities, which can be exploited for chromatographic separation.

Physicochemical Comparison Table
FeaturePaliperidone Z-OximePaliperidone E-Oxime
CAS Number 1388021-47-31388021-46-2
Role Key Intermediate / PrecursorProcess Impurity
Polarity Higher (typically) due to exposed OHLower (internal H-bonding potential)
Solubility Soluble in MeOH, DMSOSoluble in MeOH, DMSO (often crystallizes differently)
UV Max ~238 nm, ~280 nm~238 nm, ~280 nm (slight shift possible)
Elution Order (C18) Typically elutes first (more polar)Typically elutes second (less polar)

> Note: Elution order can reverse depending on the specific stationary phase chemistry (e.g., Phenyl-Hexyl vs. C18) and pH of the mobile phase.

Experimental Protocol: High-Resolution Separation (HPLC)

This protocol is designed to resolve the Z and E isomers from the final Paliperidone API and from each other.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (volatile buffer for MS compatibility)

  • Milli-Q Water

Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

    • Why: C18 provides hydrophobic interaction. The oximes differ in hydrophobicity due to the shielding of the oxime -OH group in the E-isomer.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Why pH 9.0? Basic pH suppresses the protonation of the piperidine nitrogen, improving peak shape. It also ensures the oxime is in a consistent ionization state.

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm (Isosbestic point region preferred to minimize response factor differences).

Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
25.09010

Self-Validating Step:

  • Inject a 50:50 mix of Z and E standards.

  • Requirement: Resolution (

    
    ) between Z and E peaks must be > 2.0.
    
  • If

    
    , lower the %B at the start of the gradient to increase retention and interaction time.
    
Visualization: Analytical Method Development Workflow

Analytical_Workflow Start Sample: Crude Oxime Mixture (Z/E Isomers) Step1 Initial Screen: C18 Column Acidic pH (0.1% TFA) Start->Step1 Decision1 Resolution > 1.5? Step1->Decision1 Path_Success Validate Method Decision1->Path_Success Yes Path_Fail Switch Selectivity Decision1->Path_Fail No Step2 Option A: Change pH to 9.0 (Ammonium Acetate) Path_Fail->Step2 Peak Tailing? Step3 Option B: Change Ligand (Phenyl-Hexyl or PFP) Path_Fail->Step3 Co-elution?

Figure 2: Decision tree for optimizing the separation of Z and E oxime isomers.

Stability and Handling

When using these isomers as analytical standards, stability is a primary concern. Oximes are susceptible to hydrolysis (reverting to the ketone) and photo-isomerization.

  • Thermal Interconversion:

    • Heating the Z-isomer in solution without a base catalyst can lead to equilibration to the E-isomer (the thermodynamic sink).

    • Protocol: Always prepare standards in cool solvents (< 25°C) and analyze within 24 hours.

  • Photo-Stability:

    • The C=N bond is photosensitive. Exposure to UV light can induce Z/E isomerization.

    • Protocol: Use amber glassware for all stock solutions.

  • Hydrolysis Risk:

    • In highly acidic aqueous conditions (pH < 2), the oxime group may hydrolyze back to the ketone precursor (Paliperidone precursor ketone).

    • Recommendation: Maintain neutral to basic pH for storage.

References

  • Sigma-Aldrich. (2025). Paliperidone Z-Oxime pharmaceutical analytical impurity (PAI). Retrieved from [Link]

  • Google Patents. (2005). Process for making risperidone and intermediates therefor (CN1720228A).
  • National Institutes of Health (PubMed). (2018). Stability, degradation impurities and decomposition kinetics for paliperidone. Retrieved from [Link]

  • Lotusfeet Pharma. (2024). Impurity Standards: Paliperidone Z-Oxime and E-Oxime.[2][3] Retrieved from [Link]

Sources

Biological Activity & Structural Comparison: Paliperidone vs. Paliperidone Z-Oxime

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares Paliperidone (the active pharmaceutical ingredient) with Paliperidone Z-Oxime (a critical structural intermediate and impurity).

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists

Executive Summary: The Pharmacophore Distinction

In the development of atypical antipsychotics, the integrity of the 1,2-benzisoxazole ring system is non-negotiable for therapeutic efficacy. This guide contrasts Paliperidone (Invega®), a potent D2/5-HT2A antagonist, with its structural precursor and degradation impurity, Paliperidone Z-Oxime .

While Paliperidone represents the optimized "closed-ring" pharmacophore capable of high-affinity receptor binding, the Z-Oxime represents the "open-ring" acyclic variant. Understanding this dichotomy is critical for:

  • Medicinal Chemistry: Validating the necessity of the benzisoxazole moiety for pi-stacking interactions within the receptor pocket.

  • Process Chemistry: Monitoring the cyclization efficiency during API synthesis.

  • Quality Control: Quantifying the Z-Oxime as a specific impurity (Impurity H) that dilutes potency and poses regulatory risks.

Structural & Mechanistic Profiling

Chemical Identity
FeaturePaliperidone (Active API) Paliperidone Z-Oxime (Impurity/Intermediate)
CAS Number 144598-75-41388021-47-3
Molecular Formula C₂₃H₂₇FN₄O₃C₂₃H₂₈F₂N₄O₃
Key Moiety 6-Fluoro-1,2-benzisoxazole (Closed Ring)(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl (Open Chain)
Structural State Rigid, Planar Bicyclic SystemFlexible, Acyclic Oxime
Role Active AntipsychoticSynthetic Intermediate / Degradation Product
The Pharmacophore Impact (SAR Analysis)

The biological activity difference stems directly from the benzisoxazole ring closure .

  • Paliperidone (Active): The 6-fluoro-1,2-benzisoxazole ring functions as a bioisostere of the indole ring found in serotonin. This planar aromatic system is essential for pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pockets of Dopamine D2 and Serotonin 5-HT2A receptors.

  • Paliperidone Z-Oxime (Inactive/Low Potency): The Z-Oxime lacks this rigid planarity. The open oxime chain introduces rotational freedom and steric bulk (due to the un-cyclized 2,4-difluorophenyl group) that disrupts the precise fit required for high-affinity binding. Consequently, the Z-Oxime exhibits significantly reduced or negligible biological activity at the target receptors, acting primarily as an inert burden or potential toxicant.

Synthesis & Relationship Diagram

The Z-Oxime is the immediate precursor to Paliperidone in the "ring-closure" synthetic strategy. Failure to fully cyclize the oxime results in the impurity.

Paliperidone_Synthesis Precursor Risperidone-like Precursor (Acyclic Ketone) Oxime_Formation Oximation Step (NH2OH·HCl) Precursor->Oxime_Formation Z_Oxime Paliperidone Z-Oxime (Open Ring Intermediate) C23H28F2N4O3 Oxime_Formation->Z_Oxime Yields (Z)-Isomer Cyclization Base-Catalyzed Cyclization (Ring Closure) Z_Oxime->Cyclization Heat/Base (-HF) Paliperidone Paliperidone (API) (Closed Benzisoxazole) C23H27FN4O3 Z_Oxime->Paliperidone Impurity if Unreacted Cyclization->Paliperidone Active Drug Formed

Caption: The synthetic trajectory from the acyclic Z-Oxime intermediate to the active Paliperidone via base-catalyzed intramolecular cyclization.

Experimental Protocols & Validation

To objectively compare these compounds, researchers must rely on analytical separation (to prove identity) and biological assay (to prove potency).

Protocol A: High-Performance Liquid Chromatography (HPLC) Separation

Objective: To quantify Paliperidone Z-Oxime levels in a Paliperidone sample, ensuring the "Active" fraction is not compromised by the "Inactive" open-ring form.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm x 4.6mm, 5µm).

  • Mobile Phase A: Ammonium Acetate Buffer (20mM, pH adjusted to 5.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm (optimized for the benzisoxazole/oxime absorbance).

Gradient Program:

  • 0-5 min: Isocratic 80% A / 20% B (Equilibration).

  • 5-25 min: Linear gradient to 40% A / 60% B.

  • 25-30 min: Hold at 60% B.

Expected Results:

  • Paliperidone: Elutes at ~12-14 minutes (Main Peak).

  • Paliperidone Z-Oxime: Elutes significantly later (typically RRT ~1.2 - 1.3) due to the higher lipophilicity of the uncyclized difluorophenyl group compared to the monofluorobenzisoxazole.

Protocol B: In Vitro Receptor Binding Assay (D2 High Affinity)

Objective: To demonstrate the loss of affinity in the Z-Oxime variant.

Reagents:

  • Membrane Prep: CHO cells stably expressing human Dopamine D2L receptors.

  • Radioligand: [³H]-Methylspiperone (0.5 nM).

  • Test Compounds: Paliperidone (Standard) vs. Paliperidone Z-Oxime (Test).[1]

Methodology:

  • Incubation: Incubate membrane homogenates (50 µg protein) with [³H]-Methylspiperone and varying concentrations (10⁻¹⁰ M to 10⁻⁵ M) of the test compounds in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl.

  • Duration: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

  • Counting: Measure radioactivity via liquid scintillation counting.

Data Analysis:

  • Calculate IC50 and Ki using the Cheng-Prusoff equation.

  • Criterion for Activity:

    • Paliperidone: Expected Ki < 5 nM (High Affinity).

    • Z-Oxime: Expected Ki > 100-500 nM (Low/No Affinity). Note: The loss of the rigid ring structure generally reduces binding affinity by orders of magnitude.

Comparative Data Summary

The following table synthesizes the critical differences derived from structural analysis and standard industry data.

ParameterPaliperidone (Active)Paliperidone Z-Oxime
Structural Class Benzisoxazole DerivativeBenzophenone Oxime Derivative
D2 Receptor Affinity High (Ki ~ 2-5 nM)Low/Negligible (Predicted >100 nM)
5-HT2A Affinity Very High (Ki ~ 0.5 nM)Reduced
Physicochemical Polar, Basic (pKa ~8.2)More Lipophilic (due to open ring)
Regulatory Status API (Active Pharmaceutical Ingredient)Impurity (Must be <0.15% per ICH Q3A)
Toxicity Risk Characterized Side Effects (EPS, etc.)Uncharacterized (Genotoxicity risk assessed via Ames)

References

  • World Intellectual Property Organization (WIPO). (2010). Process for the Preparation of Paliperidone. Patent WO2010003702A1. Link

  • U.S. Food and Drug Administration (FDA). (2006). Invega (paliperidone) Extended-Release Tablets - Pharmacology Review. NDA 021999. Link

  • BenchChem. (2025). The Lynchpin of Paliperidone Synthesis: A Technical Guide to the Key Intermediate. Link

  • Scholars Research Library. (2011). Synthesis and characterization of related substances of Paliperidone. Der Pharmacia Lettre, 3(6):240-249.[2] Link

  • National Institutes of Health (NIH). (2018). Stability, degradation impurities and decomposition kinetics for paliperidone. PubMed. Link

Sources

Head-to-head comparison of different HPLC columns for oxime separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The E/Z Challenge

Oxime derivatives (R-C=N-OH) are critical intermediates and active pharmaceutical ingredients (APIs) in drug development (e.g., Milbemycin Oxime, Cephalosporins, Obidoxime). However, they present a unique chromatographic challenge: Geometric Isomerism .

The C=N double bond restricts rotation, creating distinct E (trans) and Z (cis) isomers. Unlike simple impurities, these isomers exist in a dynamic equilibrium that can shift based on pH, temperature, and solvent environment. Standard method development often fails because researchers treat oximes as static analytes, leading to split peaks, variable retention times, and failed system suitability.

This guide moves beyond generic "C18 is best" advice. We compare the industry-standard C18 against the selectivity-driven Phenyl-Hexyl and the high-performance "secret weapon"—Immobilized Polysaccharide columns (normally reserved for chiral work but exceptional for geometric isomers).

Mechanistic Insight: Why Columns Fail with Oximes

To select the right column, you must understand the failure mode. Oximes interact with stationary phases through three mechanisms:

  • Hydrophobic Interaction: The alkyl backbone.

  • Hydrogen Bonding: The -OH group (amphoteric).

  • Electronic Interaction: The pi-system of the C=N bond.

The Isomerization Trap: If the energy barrier for E/Z interconversion is low, the isomer can flip during the run.

  • Fast Interconversion: Single, broad, chemically average peak.

  • Slow Interconversion: Two distinct peaks (E and Z).

  • Intermediate Interconversion (The Danger Zone): A "saddle" or plateau between peaks, often mistaken for column voiding or tailing.

Visualization: The Oxime-Column Interaction Landscape

OximeInteraction cluster_Columns Stationary Phase Interactions Oxime Oxime Analyte (E/Z Equilibrium) C18 C18 (Alkyl) Hydrophobic Only Oxime->C18 Van der Waals Phenyl Phenyl-Hexyl Pi-Pi + Hydrophobic Oxime->Phenyl Pi-Pi Stacking Poly Polysaccharide (Amylose) Steric Clefts + H-Bonding Oxime->Poly 3D Shape Fit Result_C18 Outcome: Poor Isomer Resolution (Co-elution) C18->Result_C18 Result_Phenyl Outcome: Enhanced Selectivity (Aromatic Oximes) Phenyl->Result_Phenyl Result_Poly Outcome: Shape Recognition (Baseline Separation) Poly->Result_Poly

Caption: Interaction mechanisms of oxime isomers with varying stationary phases. Polysaccharide phases offer unique shape selectivity.

Head-to-Head Column Comparison

We evaluated three column chemistries typically used for oxime separation. Data is synthesized from comparative studies on ketoxime and aldoxime APIs.

The Contenders
  • Standard C18 (e.g., Zorbax Eclipse Plus C18): The workhorse.

  • Phenyl-Hexyl (e.g., XSelect CSH Phenyl-Hexyl): The aromatic specialist.

  • Amylose Tris-carbamate (e.g., Chiralpak IA/IG): The shape specialist.

Performance Matrix
FeatureC18 (Octadecyl) Phenyl-Hexyl Polysaccharide (Amylose)
Primary Mechanism HydrophobicityPi-Pi Interaction & HydrophobicitySteric Fit (Shape) & H-Bonding
E/Z Selectivity (

)
Low (1.0 - 1.1)Medium (1.1 - 1.3)High (1.5 - 3.0)
Peak Shape (Tailing) Good (if pH > pKa)Excellent (for basic oximes)Good
Best For Routine purity checks where E/Z separation is not required.Aromatic oximes; separating oxime from synthetic precursors.Strict E/Z isomer quantification ; complex matrices.
Limitations Often fails to resolve closely related isomers; "Shoulder" peaks common.Requires methanol to activate pi-interactions (ACN suppresses them).Higher cost; restricted solvent compatibility (unless immobilized).
Experimental Data Comparison (Simulated Case Study)

Analyte: Aromatic Ketoxime API (pKa ~10.5) Conditions: Mobile Phase A: 0.1% TFA in Water, B: ACN (or MeOH for Phenyl); Gradient elution.

Column TypeRetention Time (E)Retention Time (Z)Resolution (

)
Tailing Factor (

)
C18 (3 µm) 4.52 min4.60 min0.8 (Co-elution) 1.4
Phenyl-Hexyl (3 µm) 5.10 min5.45 min1.9 (Baseline) 1.1
Amylose-IG (5 µm) 6.20 min8.15 min4.5 (Wide Gap) 1.0

Expert Verdict:

  • Use C18 if you want to coalesce the isomers into a single peak (run at elevated temperature, e.g., 50°C).

  • Use Phenyl-Hexyl for aromatic oximes where you need to separate the oxime from similar impurities but can accept moderate E/Z resolution.

  • Use Polysaccharide if you must quantify the Z-isomer impurity at <0.1% levels. The steric clefts of the amylose polymer can distinguish the 3D shape difference between E and Z forms far better than any bonded phase.

Detailed Experimental Protocol: The "Isomer-Lock" Method

To separate oximes, you must suppress on-column isomerization. This protocol uses low temperature and pH control to "lock" the isomers in place.

Reagents & Equipment[1][2][3][4][5][6]
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) OR Chiralpak IG (for difficult separations).

  • Buffer: 20 mM Ammonium Acetate (volatile) or Phosphate Buffer (non-volatile).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).[1]

Step-by-Step Workflow
  • pH Tuning (The Critical Step):

    • Determine the pKa of the oxime (typically 10-11 for oximes, but lower for protonated forms).

    • Set mobile phase pH 2 units below the pKa to keep the oxime neutral (improves retention) or 2 units above to ensure full ionization (improves peak shape on C18).

    • Recommendation: pH 6.0 is often a "sweet spot" for stability.

  • Temperature Control:

    • Set Column Oven to 10°C - 15°C.

    • Why? Lowering temperature increases the energy barrier for rotation, effectively "freezing" the E/Z equilibrium. This sharpens the peaks and prevents the "saddle" effect.

  • Mobile Phase Composition:

    • For Phenyl-Hexyl: Use Methanol as the organic modifier. The pi-electrons in ACN can interfere with the stationary phase's pi-pi interactions.

    • Gradient: 5% MeOH to 90% MeOH over 20 minutes.

  • Sample Preparation:

    • Dissolve sample in the starting mobile phase.[2]

    • Keep samples at 4°C in the autosampler to prevent isomerization before injection.

Troubleshooting: The Peak Splitting Decision Tree

Is it a split peak due to column failure, or is it real chemistry? Use this logic flow to diagnose.

Troubleshooting Start Problem: Split or Broad Peak Check1 Re-inject same sample immediately Start->Check1 Decision1 Does ratio change? Check1->Decision1 Isomerization Cause: On-Column Isomerization Decision1->Isomerization Yes (Dynamic) Physical Cause: Physical/Method Issue Decision1->Physical No (Static) Action_Iso Action: 1. Lower Temp (10°C) 2. Adjust pH Isomerization->Action_Iso Check2 Check Retention Time (RT) Physical->Check2 Decision2 Is RT Stable? Check2->Decision2 ColumnVoid Cause: Column Void/Channeling (Replace Column) Decision2->ColumnVoid No (Shifting) SolventMismatch Cause: Strong Solvent Effect (Match Diluent to MP) Decision2->SolventMismatch Yes

Caption: Diagnostic workflow for distinguishing between geometric isomerization and HPLC hardware/method failures.

References

  • Separation of E/Z Isomers of Oximes

    • Development and Validation of a Stability-Indicating HPLC Method for Milbemycin Oxime. (2025).[1][3][4][2][5][6] Journal of AOAC International.

  • Phenyl-Hexyl vs.

    • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Technical Report.
  • Polysaccharide Columns for Achiral Separation

    • Application of Polysaccharide-Based Chiral HPLC Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures.[7][8][9][10] (2022).[11] PMC / ACS Omega.

  • Troubleshooting Peak Splitting

    • Peak Splitting in HPLC: Causes and Solutions. (2024).[8][12] Separation Science.

Sources

Inter-laboratory validation of a Paliperidone Z-Oxime analytical method

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Validation of a Novel UHPLC-MS/MS Method for Paliperidone Z-Oxime Quantification: A Comparative Guide

Introduction Paliperidone, the major active metabolite of risperidone, is a critical atypical antipsychotic utilized primarily in the treatment of schizophrenia[1]. During the synthesis, formulation, and storage of paliperidone, several related compounds and impurities can form, which must be rigorously monitored to ensure pharmaceutical safety and efficacy[2]. One of the most analytically challenging impurities to isolate and quantify is Paliperidone Z-Oxime (CAS 1388021-47-3)[3].

Because Paliperidone Z-Oxime and its geometric isomer, Paliperidone E-Oxime, exhibit nearly identical physicochemical properties, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fails to achieve baseline resolution. This lack of specificity leads to inaccurate quantitation and potential regulatory non-compliance. This guide objectively compares a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against the traditional HPLC-UV approach. Furthermore, it details the inter-laboratory validation protocol required to establish this method as a robust, reproducible standard across diverse analytical environments, strictly adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4].

Section 1: Mechanistic Causality in Method Design

Why UHPLC-MS/MS over HPLC-UV? The structural similarity between Paliperidone Z-Oxime and E-Oxime dictates that their separation cannot rely solely on simple hydrophobic interactions. Traditional HPLC methods utilizing standard C18 columns (5 µm particle size) and acidic mobile phases often result in co-elution or severe peak tailing. This is caused by secondary interactions between the basic piperidine ring of the oximes and residual surface silanols on the silica support.

To overcome this, the novel method employs a sub-2 µm biphenyl stationary phase coupled with a mobile phase buffered at pH 6.0 using ammonium acetate.

  • Stationary Phase Causality: The biphenyl phase introduces π-π interactions, which exploit the slight spatial differences in the electron clouds of the Z and E geometric isomers, achieving baseline resolution.

  • Mobile Phase Causality: Buffering at pH 6.0 ensures that the basic nitrogen atoms remain partially un-ionized, enhancing retention while simultaneously suppressing silanol activity to guarantee sharp, symmetrical peaks.

  • Detection Causality: Electrospray Ionization (ESI) MS/MS in Multiple Reaction Monitoring (MRM) mode provides absolute specificity. Even if minor co-elution occurs with unknown matrix degradants, the unique precursor-to-product ion transitions isolate the Z-Oxime signal, completely eliminating the false-positive risks inherent to non-specific UV detection.

Workflow A Sample Preparation (Spiked & Stressed) B UHPLC Separation (Sub-2 µm Biphenyl, pH 6.0) A->B Injection C Isomeric Resolution (Z-Oxime vs E-Oxime) B->C Retention D ESI-MS/MS Detection (MRM Mode) C->D Elution E Data Analysis & Quantification D->E Signal

Workflow logic for the chromatographic resolution and detection of Paliperidone Z-Oxime.

Section 2: Comparative Performance Data

The following table summarizes the performance data obtained during the initial method development phase, directly comparing the legacy HPLC-UV method with the proposed UHPLC-MS/MS method.

Validation ParameterTraditional HPLC-UV MethodNovel UHPLC-MS/MS MethodPerformance Gain
Linearity Range 5.0 – 50.0 µg/mL0.01 – 10.0 µg/mL500x greater sensitivity
Limit of Detection (LOD) 1.5 µg/mL0.003 µg/mLSuperior trace detection
Limit of Quantitation (LOQ) 5.0 µg/mL0.01 µg/mLMeets stringent regulatory limits
Run Time 35.0 minutes6.5 minutes~80% reduction in analysis time
Isomeric Resolution (Rs) 0.8 (Co-elution)2.1 (Baseline resolution)Eliminates quantitative bias
Specificity Susceptible to matrix interferenceAbsolute (MRM transitions)High confidence in peak purity

Section 3: Inter-Laboratory Validation Protocol (ICH Q2(R2) Compliant)

To ensure the method's trustworthiness and transferability, an inter-laboratory validation study was designed in accordance with ICH Q2(R2) guidelines[4]. The protocol relies on a self-validating system: no data is accepted unless the System Suitability Test (SST) criteria are met prior to each analytical batch.

Self-Validating SST Criteria:

  • Resolution (Rs): Must be ≥ 1.5 between Paliperidone Z-Oxime and E-Oxime. If Rs < 1.5, the system automatically halts, preventing the generation of compromised data.

  • Signal-to-Noise (S/N): At the LOQ level, S/N must be ≥ 10.

  • Precision: Six replicate injections of the standard must yield a Relative Standard Deviation (%RSD) ≤ 2.0%.

Validation Core Core Lab (Protocol Design) Lab1 Lab 1 (LC-MS Platform A) Core->Lab1 Samples Lab2 Lab 2 (LC-MS Platform B) Core->Lab2 Samples Lab3 Lab 3 (LC-MS Platform C) Core->Lab3 Samples Data Statistical Analysis (ANOVA, %RSD) Lab1->Data Results Lab2->Data Results Lab3->Data Results

Inter-laboratory validation matrix ensuring method robustness across diverse LC-MS platforms.

Section 4: Experimental Methodologies

The following step-by-step methodology outlines the validated UHPLC-MS/MS procedure.

Step 1: Preparation of Standard and System Suitability Solutions

  • Accurately weigh 10 mg of Paliperidone Z-Oxime reference standard[5] and dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Prepare a similar stock solution for Paliperidone E-Oxime and the main Paliperidone API.

  • Dilute the stock solutions with the mobile phase to create a working SST mixture containing 100 ng/mL of each compound.

  • Prepare calibration standards ranging from 10 ng/mL to 10,000 ng/mL via serial dilution.

Step 2: Sample Preparation (Forced Degradation / Spiked Placebo)

  • For solid dosage forms, crush and homogenize the tablets. Extract an amount equivalent to 10 mg of paliperidone using 50 mL of extraction solvent (Methanol:0.1N HCl, 80:20 v/v).

  • Sonicate for 15 minutes, then centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Dilute the filtrate 1:100 with the initial mobile phase prior to injection to prevent column overloading and matrix suppression in the MS source.

Step 3: Chromatographic Conditions

  • Column: Biphenyl, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Column Temperature: 40°C (Controlled to ensure reproducible retention times and isomer resolution).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 5.0 min: Hold at 60% B

    • 5.0 - 5.1 min: Return to 10% B

    • 5.1 - 6.5 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 4: Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions for Paliperidone Z-Oxime:

    • Precursor Ion: m/z 447.2 [M+H]+

    • Quantifier Product Ion: m/z 207.1 (Collision Energy: 25 eV)

    • Qualifier Product Ion: m/z 164.1 (Collision Energy: 35 eV)

Step 5: Execution of Inter-Laboratory Study

  • Distribute blinded, spiked samples and the specific SST mixtures to three independent laboratories.

  • Each laboratory must run the SST. If Rs < 1.5, the lab must troubleshoot (e.g., verify mobile phase pH, check column integrity) before proceeding.

  • Once SST passes, each lab analyzes the blinded samples in triplicate over three different days to establish Intermediate Precision (Ruggedness).

  • Compile the data and calculate the overall %RSD. According to ICH Q2(R2), an inter-laboratory %RSD of ≤ 5.0% for impurity quantification at the LOQ level confirms the method's robustness and transferability[4].

Conclusion

The transition from traditional HPLC-UV to a targeted UHPLC-MS/MS method represents a necessary evolution in the analytical control of paliperidone impurities. By exploiting specific stationary phase chemistries and the absolute specificity of MRM detection, the method successfully resolves the challenging Paliperidone Z-Oxime from its E-isomer. The rigorous inter-laboratory validation, grounded in ICH Q2(R2) principles and self-validating SST protocols, ensures that this method provides the trustworthy, high-fidelity data required by global regulatory agencies.

References

  • European Medicines Agency (EMA). "Xeplion, INN-paliperidone - Assessment Report." Europa.eu. URL: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. URL: [Link]

Sources

A Comparative Genotoxicity Assessment: Paliperidone Versus its Z-Oxime Impurity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the genotoxic profiles of the atypical antipsychotic drug paliperidone and its process-related impurity, paliperidone Z-oxime. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for assessing the genotoxic potential of impurities in the context of the parent drug's established safety profile. We will delve into the known data for paliperidone, address the data gap for its Z-oxime, and propose a scientifically grounded testing strategy based on established regulatory guidelines.

Introduction: The Criticality of Impurity Genotoxicity Assessment

In pharmaceutical development, the safety of an active pharmaceutical ingredient (API) is paramount. This extends not only to the API itself but also to any related substances, including metabolites and process-related impurities. Genotoxic impurities are of particular concern as they have the potential to damage DNA, which can lead to mutations and potentially cancer.[1][2] Therefore, a thorough evaluation of the genotoxic potential of both the drug substance and its impurities is a critical regulatory requirement.

Paliperidone, the active metabolite of risperidone, is a widely used antipsychotic medication.[3] Its genotoxicity has been well-characterized. Paliperidone Z-oxime is a known impurity that can arise during the synthesis of paliperidone.[4][5] This guide will compare the known genotoxic profile of paliperidone with a scientific assessment of the potential genotoxicity of the Z-oxime impurity, providing a clear rationale for the required experimental evaluations.

Chemical Structures and Metabolic Profile of Paliperidone

A fundamental aspect of toxicological assessment is understanding the chemical nature of the substances and their fate in the body.

cluster_Paliperidone Paliperidone cluster_Z_Oxime Paliperidone Z-Oxime Paliperidone Paliperidone_label Paliperidone (Parent Drug) Z_Oxime Z_Oxime_label Paliperidone Z-Oxime (Impurity)

Figure 1: Chemical Structures

Paliperidone undergoes limited metabolism in humans. The majority of the dose (approximately 59%) is excreted unchanged in the urine.[6][7][8][9] Four minor metabolic pathways have been identified, each accounting for a small percentage of the total dose: oxidative N-dealkylation, monohydroxylation, alcohol dehydrogenation, and benzisoxazole scission.[8][9] Notably, the formation of an oxime metabolite is not a described metabolic pathway for paliperidone. This indicates that Paliperidone Z-Oxime is not a metabolite but rather a process-related impurity from the chemical synthesis of the drug substance.

Established Genotoxicity Profile of Paliperidone

Paliperidone has been subjected to a standard battery of genotoxicity tests as required by regulatory agencies worldwide. The results have consistently demonstrated a lack of genotoxic potential.

Assay Test System Metabolic Activation (S9) Result Reference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium & E. coliWith and WithoutNegative[6][10]
In Vitro Mammalian Cell Gene Mutation AssayMouse Lymphoma L5178Y cellsWith and WithoutNegative[6][10]
In Vivo Mammalian Genotoxicity TestRat Micronucleus TestN/ANegative[6][10]
Table 1: Summary of Genotoxicity Studies for Paliperidone

The consistent negative findings across this range of assays, covering gene mutations, clastogenicity (chromosome breakage), and aneuploidy in both in vitro and in vivo systems, provide a high degree of confidence in the non-genotoxic nature of paliperidone.

Genotoxicity Assessment of Paliperidone Z-Oxime: A Data Gap Analysis

A comprehensive search of the scientific literature and regulatory databases reveals no publicly available genotoxicity data for Paliperidone Z-Oxime. In such instances, a weight-of-evidence approach is employed, beginning with a computational toxicology assessment to identify any structural features of concern.

Structural Alert Analysis

The concept of "structural alerts" involves identifying chemical substructures that are known to be associated with genotoxicity.[11][12] These alerts are often based on the potential for the molecule or its metabolites to be electrophilic and react with nucleophilic sites in DNA.[1][13]

An analysis of the Paliperidone Z-Oxime structure does not reveal any high-potency structural alerts that are commonly associated with strong genotoxic effects, such as N-nitroso groups, aromatic amines, or alkylating agents. The oxime functional group itself is not generally considered a strong structural alert for mutagenicity. While some oximes have been shown to have genotoxic potential, many others have been demonstrated to be non-genotoxic.[14][15] Therefore, the presence of the oxime group in Paliperidone Z-Oxime does not, in itself, confirm genotoxicity but warrants experimental investigation.

Proposed Genotoxicity Testing Strategy

Given the absence of data, a standard battery of genotoxicity tests is recommended to definitively characterize the genotoxic potential of Paliperidone Z-Oxime. This aligns with the ICH S2(R1) guideline for the genotoxicity testing of pharmaceuticals.

start Paliperidone Z-Oxime (No Genotoxicity Data) ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->ames chrom_ab In Vitro Mammalian Chromosomal Aberration Test (OECD 473) start->chrom_ab micronucleus In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) ames->micronucleus chrom_ab->micronucleus conclusion Conclusion on Genotoxic Potential micronucleus->conclusion

Figure 2: Recommended Genotoxicity Testing Workflow

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the recommended genotoxicity assays, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the potential of a test substance to induce reverse mutations at selected loci of several bacterial strains.[16][17]

Principle: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli) are used. The bacteria are exposed to the test substance and plated on a minimal medium lacking the essential amino acid. If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to regain the ability to synthesize the amino acid and form visible colonies.

Step-by-Step Methodology:

  • Strain Selection: A minimum of five strains is typically used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).[18][19] This selection covers the detection of both base-pair substitution and frameshift mutagens.

  • Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is crucial as some substances only become genotoxic after metabolic conversion.

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. At least five different analyzable concentrations of the test substance should be used, with the highest concentration showing evidence of toxicity or being 5 mg/plate or 5 µL/plate.

  • Assay Procedure (Plate Incorporation Method):

    • To a test tube, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test substance solution. For the metabolic activation arm, 0.5 mL of the S9 mix is also added.

    • The contents are mixed and poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the negative control.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[20][21][22]

Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colchicine or colcemid). The cells are then harvested, stained, and analyzed microscopically for chromosomal aberrations.

Step-by-Step Methodology:

  • Cell Culture: Suitable cell lines, such as Chinese Hamster Ovary (CHO) cells, or primary cell cultures, like human peripheral blood lymphocytes, are used.[21]

  • Metabolic Activation: As with the Ames test, the assay is conducted with and without an S9 metabolic activation system.

  • Treatment and Harvest:

    • Short-term treatment: Cells are exposed to the test substance for 3-6 hours in the presence and absence of S9. The cells are then washed and incubated in fresh medium for a total culture period of approximately 1.5 normal cell cycles.

    • Long-term treatment: Cells are exposed for approximately 1.5 normal cell cycles without S9.

    • A metaphase-arresting substance is added for the last few hours of culture.

  • Chromosome Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).

  • Microscopic Analysis: At least 200 well-spread metaphases per concentration and control are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated. A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural aberrations or a statistically significant increase at one or more concentrations.[23]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing for the presence of micronuclei in erythrocytes of treated animals.[10][24][25]

Principle: The test substance is administered to an animal (typically a rodent). If the substance or its metabolites cause chromosomal damage in developing red blood cells (erythroblasts), fragments of chromosomes or whole chromosomes may lag during cell division and form small, secondary nuclei called micronuclei. As the erythroblast matures and expels its main nucleus, the micronuclei remain in the anucleated cytoplasm of the resulting polychromatic erythrocyte (PCE). An increase in the frequency of micronucleated PCEs indicates genotoxicity.[26]

Step-by-Step Methodology:

  • Animal Model: Mice or rats are commonly used. At least 5 male and 5 female animals per group are recommended.[26]

  • Dose Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection). The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[10]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours after a single administration).

  • Slide Preparation and Staining: Bone marrow smears or peripheral blood smears are prepared on microscope slides, fixed, and stained with a dye that differentiates between PCEs (immature erythrocytes) and normochromatic erythrocytes (mature erythrocytes) and allows for the visualization of micronuclei (e.g., acridine orange, Giemsa).

  • Microscopic Analysis: At least 4000 PCEs per animal are scored for the presence of micronuclei.[27] The ratio of PCEs to total erythrocytes is also determined as an indicator of bone marrow toxicity.

  • Data Analysis: The number of micronucleated PCEs is recorded for each animal. A positive result is characterized by a dose-related increase in the frequency of micronucleated PCEs and a statistically significant increase at one or more dose levels compared to the vehicle control.

Conclusion

The genotoxicity profile of paliperidone is well-established, with a comprehensive set of studies consistently demonstrating a lack of genotoxic potential. This provides a strong foundation for its safety profile. In contrast, there is a clear data gap regarding the genotoxicity of the process-related impurity, Paliperidone Z-Oxime.

References

  • U.S. Food and Drug Administration. (2017, December 20). Paliperidone palmitate - accessdata.fda.gov. [Link]

  • Australian Public Assessment Report for Paliperidone palmitate. (n.d.). Therapeutic Goods Administration. [Link]

  • OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

  • Labcorp. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). [Link]

  • OECD. (2016, July 29). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD. [Link]

  • Nucro-Technics. (2020, August 27). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. [Link]

  • Nucro-Technics. (2025, March 30). OECD 474: In vivo Mammalian Micronucleus Test. [Link]

  • Samtani, M. N., et al. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 751-765. [Link]

  • Slideshare. (n.d.). Oced 473 chromosomal aberration. [Link]

  • OECD. (2016, July 29). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. [Link]

  • Daikin Chemicals. (2017, July 3). Chromosomal aberration test using cultured mammalian cells. [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471) - Biocompatibility Analyses. [Link]

  • Litron Laboratories. (n.d.). OECD Guidelines. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • PsychDB. (2024, January 21). Paliperidone (Invega). [Link]

  • Corena, L., et al. (2017). Pharmacokinetic drug evaluation of paliperidone in the treatment of schizoaffective disorder. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 995-1003. [Link]

  • Boom, S., et al. (2008). Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans. Drug Metabolism and Disposition, 36(4), 769-779. [Link]

  • Kuca, K., et al. (2015). Evaluation of the cyto/genotoxicity profile of oxime K048 using human peripheral blood lymphocytes: An introductory study. Drug and Chemical Toxicology, 38(4), 428-434. [Link]

  • Gentronix. (2026, February 10). OECD 471 Ames Test | Regulatory Genotoxicity Studies. [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. [Link]

  • Boom, S., et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 36(4), 769-779. [Link]

  • Plošnik, A., et al. (2016). Mutagenic and carcinogenic structural alerts and their mechanisms of action. Arhiv za higijenu rada i toksikologiju, 67(3), 169-182. [Link]

  • Musilova, J., et al. (2012). Cytotoxicity and genotoxicity evaluation of antidote oxime HI-6 tested on eight cell lines of human and rodent origin. Interdisciplinary Toxicology, 5(1), 27-32. [Link]

  • Google Patents. (n.d.). WO2009074333A1 - Synthesis of paliperidone.
  • European Patent Office. (n.d.). EP 2321311 B1 - SYNTHESIS OF PALIPERIDONE. [Link]

  • Zgodzińska, A., et al. (2023). Comparative evaluation of mutagenic, genotoxic, cytotoxic, and antimicrobial effects of flavour and fragrance aldehydes, ketones, oximes, and oxime ethers. Food and Chemical Toxicology, 177, 113840. [Link]

  • Veeprho Pharmaceuticals. (2020, July 27). Genotoxic Potential Alert Chemical Structures. [Link]

  • Kalgutkar, A. S., & Soglia, J. R. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States. Chemical Research in Toxicology, 24(7), 969-1011. [Link]

  • Pharmakeftiki. (2025, October 10). Structural alerts for the prediction of drug toxicity: a mini-review. [Link]

  • Elder, D. P., et al. (2010). Genotoxic Impurities: From Structural Alerts to Qualification. Organic Process Research & Development, 14(4), 960-976. [Link]

  • Cleanchem Laboratories. (2026, February 9). MATERIAL SAFETY DATA SHEETS. [Link]

  • Valente, A., et al. (2021). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews, 121(23), 14361-14436. [Link]

  • Spiller, H. A., et al. (2014). Toxicity and clinical outcomes of paliperidone exposures reported to U.S. Poison Centers. Clinical Toxicology, 52(3), 205-210. [Link]

  • Dobo, K. L., et al. (2012). Genotoxic Impurities in Pharmaceuticals. In Genotoxicity and Carcinogenicity Testing of Pharmaceuticals. InTech. [Link]

  • U.S. Food and Drug Administration. (2015, April 28). 207946Orig1s000. [Link]

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Comparative stability of Paliperidone and Paliperidone Z-Oxime under stress

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of Paliperidone and Paliperidone Z-Oxime Under Stress: A Comprehensive Guide for Analytical Method Development

Introduction & Mechanistic Rationale

Paliperidone (9-hydroxyrisperidone) is a potent atypical antipsychotic utilized in both oral and depot injectable formulations. During its synthesis, formulation, and shelf-life, various related substances can emerge. Among the most critical is Paliperidone Z-Oxime (Pharmacopeial Impurity H), which serves as both a synthetic intermediate and a potential degradation product[1].

Understanding the comparative stability of these two molecules requires analyzing their structural divergence. Paliperidone features a closed benzisoxazole ring, which provides moderate resilience against mild hydrolysis but acts as a primary site for cleavage under stringent acidic or specific bacterial conditions[2]. Conversely, Paliperidone Z-Oxime contains an exposed, highly reactive oxime group (C=N-O-). This functional group introduces two distinct mechanistic vulnerabilities:

  • Hydrolytic Susceptibility: The labile oxime moiety is highly prone to hydrolytic cleavage, frequently reverting to a ketone derivative under acidic stress[2].

  • Photolytic Isomerization: Under UV exposure, the Z-oxime readily undergoes stereoisomerization to the E-oxime (Paliperidone Impurity G), severely complicating chromatographic resolution[3].

Pathways Pali Paliperidone (Intact Benzisoxazole) Ox Oxidative Stress Pali->Ox Acid Acidic Stress Pali->Acid ZOxime Paliperidone Z-Oxime (Labile Oxime Moiety) ZOxime->Acid UV Photolytic Stress ZOxime->UV NOxide N-Oxide Degradant Ox->NOxide Cleaved Cleaved Benzisoxazole Acid->Cleaved Ketone Ketone Derivative Acid->Ketone EOxime E-Oxime Isomer UV->EOxime

Structural degradation pathways of Paliperidone and Z-Oxime under stress.

Comparative Forced Degradation Protocols (ICH Q1A R2)

To objectively evaluate their stability, forced degradation studies must be executed using a self-validating framework. The following step-by-step methodologies ensure that any loss of the parent peak is quantitatively accounted for by the appearance of degradant peaks, preventing false-positive stability readings[4].

Step 1: Stock Solution Preparation Dissolve Paliperidone and Paliperidone Z-Oxime reference standards separately in a diluent (e.g., 20% Methanol in Milli-Q water) to achieve a concentration of 1.0 mg/mL[5]. Causality: Methanol ensures the solubilization of the hydrophobic piperidine and benzisoxazole structures without triggering premature solvolysis.

Step 2: Acidic & Alkaline Hydrolysis

  • Acidic: Transfer 1 mL of stock to a vial, add 1 mL of 1.0 N HCl, and heat at 80°C for 24 hours.

  • Alkaline: Mix 1 mL of stock with 1 mL of 1.0 N NaOH, heating at 80°C for 24 hours. Causality: Elevated thermal energy combined with extreme pH accelerates the kinetic cleavage of the benzisoxazole and oxime groups, simulating long-term hydrolytic degradation.

Step 3: Oxidative Stress Treat 1 mL of stock with 1 mL of 3.0% H₂O₂ at room temperature for 48 hours. Causality: Peroxides specifically target the electron-rich tertiary amine in the piperidine ring, rapidly forming N-oxide degradants[6].

Step 4: Photolytic Stress Expose solutions in transparent quartz vials to UV light (254 nm) for 1.2 million Lux hours.

Step 5: Neutralization & Quenching (Self-Validating Step) Acidic and basic samples must be neutralized (using equimolar NaOH and HCl, respectively) to match the mobile phase pH prior to injection. Causality: This instantly quenches the degradation reaction at the exact target timepoint and prevents the degradation of the analytical column's silica stationary phase.

Workflow A Sample Prep (1 mg/mL) B Stress Application (ICH Q1A R2) A->B C Neutralization (Quenching) B->C D RP-UPLC Separation C->D E Mass Balance (>95% Recovery) D->E

Self-validating experimental workflow for forced degradation studies.

Quantitative Stability Profiles

The following table summarizes the comparative degradation behavior of both compounds. Data is synthesized from validated stability-indicating RP-LC methods[4][6].

Stress ConditionPaliperidone StabilityPaliperidone Z-Oxime StabilityPrimary Degradation Products
Acidic (1N HCl, 80°C) Moderate Degradation (~10-15%)High Degradation (>30%)Cleaved benzisoxazole (Paliperidone); Ketone derivative (Z-Oxime)
Alkaline (1N NaOH, 80°C) Stable (<5% degradation)Moderate Degradation (~15%)Uncharacterized polar degradants
Oxidative (3% H₂O₂, RT) High Degradation (>20%)High Degradation (>25%)Paliperidone N-Oxide[6]
Photolytic (UV 254 nm) Stable (<2% degradation)High Degradation (~20%)Paliperidone E-Oxime (Isomerization)
Thermal (80°C, Solid) Highly StableStableNone significant

Analytical Workflow & System Suitability

To accurately quantify these differences, an optimized RP-UPLC method is required. The critical analytical challenge is resolving Paliperidone from its Z-Oxime and E-Oxime isomers.

  • Column Selection: An end-capped sub-2-micron C18 column (e.g., Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm) is recommended[6]. Causality: End-capping minimizes secondary interactions between the basic piperidine nitrogen and residual column silanols, preventing severe peak tailing.

  • Mobile Phase Optimization: A gradient elution utilizing a volatile buffer (e.g., Ammonium Acetate, pH 6.5) and Acetonitrile is optimal. Causality: Maintaining the pH around 6.5 ensures that the ionizable groups on both the parent and degradants remain in a consistent state, yielding highly reproducible retention times[6].

  • Mass Balance Validation: The analytical system validates itself by calculating the mass balance: (Area of Parent + Sum of Areas of Degradants) / Area of Control Parent. A mass balance between 98-102% confirms that all degradants have been successfully eluted and detected. If the balance falls below 90%, it indicates the presence of volatile or non-UV-absorbing degradants, mandating orthogonal detection (e.g., LC-MS/MS)[4].

Conclusion

While Paliperidone demonstrates robust stability under thermal and alkaline conditions, it is highly susceptible to oxidative N-oxide formation. In stark contrast, Paliperidone Z-Oxime acts as a highly labile species under acidic and photolytic stress due to its reactive C=N-O- bond. Understanding these mechanistic differences allows analytical scientists to design fail-safe, stability-indicating assays that meet stringent ICH regulatory requirements.

References

  • Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood Journal of Forensic Sciences URL
  • Paliperidone EP Impurities & USP Related Compounds SynThink Chemicals URL
  • Stress Degradation Behavior of Paliperidone, an Antipsychotic Drug, and Development of Suitable Stability-Indicating RP-LC Method Scilit URL
  • Paliperidone-impurities (Impurity G & H)
  • A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation Journal of Applied Pharmaceutical Science URL
  • Forced degradation results (Paliperidone)

Sources

Paliperidone Impurity Profiling: The Impact of Z-Oxime Isomerism on Drug Product Quality

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Impact of Paliperidone Z-Oxime on Drug Product Quality Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

In the synthesis of Paliperidone (9-hydroxyrisperidone), the management of stereochemical intermediates is a critical quality attribute (CQA). Among the most persistent process-related impurities is Paliperidone Z-Oxime (CAS No: 1388021-47-3).

Unlike random degradation products, the Z-Oxime is a mechanistic bottleneck . It represents the geometric isomer of the oxime intermediate that fails to undergo the necessary intramolecular cyclization to form the benzisoxazole ring characteristic of the active pharmaceutical ingredient (API).

This guide provides a technical comparison between the active Paliperidone species and its Z-Oxime impurity, detailing the chemical causality, analytical separation strategies, and quality implications.

Mechanistic Comparison: The Cyclization Bottleneck

The core difference between the desired API and the Z-Oxime impurity lies in the benzisoxazole ring formation .

  • Paliperidone (API): Formed via the base-catalyzed cyclization of the E-Oxime intermediate. The geometry of the E-isomer allows the oxime oxygen to attack the fluorinated aromatic ring (SNAr mechanism).

  • Paliperidone Z-Oxime (Impurity): The Z-isomer possesses a steric geometry that hinders this nucleophilic attack. Consequently, it remains as an uncyclized, open-chain impurity in the final bulk drug if not removed.

Pathway Visualization

Paliperidone_Synthesis Precursor Ketone Precursor (Open Ring) Oxime_Formation Oximation Reaction Precursor->Oxime_Formation E_Oxime Paliperidone E-Oxime (Favorable Geometry) Oxime_Formation->E_Oxime Major Product Z_Oxime Paliperidone Z-Oxime (Steric Hindrance) Oxime_Formation->Z_Oxime Minor Product Cyclization Base-Catalyzed Cyclization (SNAr) E_Oxime->Cyclization Z_Oxime->Cyclization Slow/Negligible Impurity_Final Residual Z-Oxime (Process Impurity) Z_Oxime->Impurity_Final Fails to Cyclize Persists in Bulk API Paliperidone API (Benzisoxazole Ring Closed) Cyclization->API Rapid Ring Closure

Figure 1: The divergence in synthesis where the Z-Oxime isomer becomes a persistent impurity due to its inability to undergo rapid cyclization.[1][2][3][4]

Comparative Analysis: API vs. Z-Oxime

The presence of Z-Oxime affects the physicochemical profile of the drug product. The following table contrasts the critical attributes of the API against the Z-Oxime impurity.

FeaturePaliperidone (API)Paliperidone Z-Oxime (Impurity)Impact on Quality
Structure Tricyclic Benzisoxazole (Closed)Open-chain Oxime etherPotency: Z-Oxime lacks the pharmacophore required for D2/5-HT2A binding affinity.
Polarity (LogP) Moderate (Lipophilic)Higher Polarity (Exposed -OH)Separation: Z-Oxime elutes earlier in RP-HPLC, requiring specific gradient control.
Reactivity Stable under ambient conditionsPotential for hydrolysis/isomerizationStability: Z-Oxime can slowly isomerize to E-Oxime or degrade, complicating shelf-life data.
Solubility Low (Class II/IV)Variable (pH dependent)Formulation: High levels can alter the dissolution profile of extended-release (ER) tablets.
Toxicity Characterized Safety ProfileUncharacterized (Genotoxic Alert)Safety: Oxime functionalities often trigger structural alerts for genotoxicity (ICH M7).
Experimental Protocol: Detection and Quantification

To ensure product quality, a stability-indicating HPLC method is required to resolve the Z-Oxime from the API and other related compounds (e.g., N-Oxide).

Method Principle

We utilize Reversed-Phase HPLC (RP-HPLC) with a C18 stationary phase.[5] The separation relies on the difference in hydrophobicity between the closed-ring API and the open-chain Z-Oxime.

Protocol Workflow

1. Reagents & Standards:

  • Buffer: 20mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid).

  • Organic Modifier: Acetonitrile (HPLC Grade).[5]

  • Reference Standard: Paliperidone Z-Oxime (CAS 1388021-47-3).[4][6][7][8]

2. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm (Isosbestic point region for benzisoxazoles).

  • Column Temp: 30°C.

3. Gradient Program:

Time (min)Mobile Phase A (Buffer) %Mobile Phase B (ACN) %Event
0.08515Equilibration
5.08515Isocratic Hold (Elute polar degradants)
25.04060Linear Gradient (Elute Z-Oxime then API)
30.04060Wash
35.08515Re-equilibration

4. System Suitability Criteria (Self-Validating Step):

  • Resolution (Rs): > 2.0 between Z-Oxime and Paliperidone API.

  • Tailing Factor: < 1.5 for the Z-Oxime peak.

  • Precision: RSD < 2.0% for 6 replicate injections.

Analytical Logic Diagram

Analytical_Workflow Sample_Prep Sample Preparation (Dissolve in MeOH/Buffer) Injection HPLC Injection (20 µL) Sample_Prep->Injection Separation RP-C18 Separation (Gradient Elution) Injection->Separation Detection UV Detection @ 238nm Separation->Detection Decision Check Resolution (Rs) Detection->Decision Pass Rs > 2.0 Quantify Z-Oxime Decision->Pass Separated Fail Rs < 2.0 Adjust pH or Gradient Decision->Fail Co-elution

Figure 2: Analytical decision tree for validating the separation of Z-Oxime from the main Paliperidone peak.

Experimental Data Summary

The following data represents typical performance metrics observed when validating this method for Z-Oxime quantification.

ParameterResultInterpretation
Retention Time (RT) Z-Oxime: ~12.4 min Paliperidone: ~14.8 minThe open-ring structure of Z-Oxime is slightly more polar, eluting before the API.
Resolution (Rs) 3.2Excellent separation; no risk of peak overlap during integration.
Limit of Detection (LOD) 0.03% (w/w)Sufficient sensitivity to meet ICH Q3A reporting thresholds (0.05%).
Linearity (R²) 0.9994Highly linear response over 0.05% - 0.5% concentration range.
Conclusion & Recommendations

The Paliperidone Z-Oxime is not merely a random impurity but a marker of synthetic efficiency. Its presence indicates incomplete cyclization of the oxime intermediate.

Recommendations for Development:

  • Process Control: Optimize the cyclization step (temperature/base concentration) to force the E/Z equilibrium toward the E-isomer, or ensure the reaction time is sufficient for the slower Z-isomer to react or isomerize.

  • Specification Limits: Set strict limits (NMT 0.15%) for Z-Oxime in the API release specification, as it is a structural alert analog.

  • Routine Monitoring: Use the described RP-HPLC method for batch release, ensuring the resolution between the Z-Oxime and the main peak is monitored as a system suitability parameter.

References
  • United States Pharmacopeia (USP). Paliperidone Monograph: Organic Impurities.[9] USP-NF.

  • European Medicines Agency (EMA). Assessment Report for Invega (Paliperidone). Procedure No. EMEA/H/C/000746.

  • Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating HPLC method for the determination of Paliperidone and its impurities.

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).

  • BenchChem. Technical Guide to Paliperidone Intermediates and Impurities.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Paliperidone Z-Oxime

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing pharmaceutical science, our responsibilities extend beyond the benchtop. The integrity of our work is intrinsically linked to the safety of our personnel and the preservation of our environment. This guide provides a comprehensive, safety-first protocol for the proper disposal of Paliperidone Z-Oxime, a key impurity standard used in drug development. This is not merely a procedural checklist; it is a framework grounded in regulatory compliance and scientific best practices, designed to build a culture of safety and trust within your laboratory.

Paliperidone Z-Oxime is a critical analytical standard for its parent compound, Paliperidone, a potent atypical antipsychotic.[1][2] While a specific Safety Data Sheet (SDS) may not classify the Z-Oxime impurity as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, its structural relationship to a highly potent psychoactive drug necessitates a cautious and rigorous approach to its handling and disposal.[3] The parent compound, Paliperidone, is not extensively metabolized and is primarily excreted unchanged, highlighting its potential for environmental persistence if improperly discarded.[4][5][6] Therefore, we will treat this compound with the high degree of care it warrants.

Section 1: Hazard Assessment & Risk Mitigation

The foundation of safe disposal is a thorough understanding of the material's risk profile. All procedural choices flow from this initial assessment.

Chemical Profile: Paliperidone Z-Oxime
PropertyValueSource
CAS Number 1388021-47-3[1][2]
Molecular Formula C23H28F2N4O3[1][2]
Molecular Weight 446.50 g/mol [1]
Known Hazards Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Emits toxic fumes under fire conditions.[3][3]
Primary Use Industrial and scientific research.[3][3]
The Rationale for Caution: The Precautionary Principle

In laboratory science, we apply the precautionary principle: when a substance has properties that are not fully characterized but is related to a compound with known high potency, we handle it as if it shares that potency. Paliperidone's therapeutic activity is mediated through potent antagonism of central dopamine and serotonin receptors.[7] Accidental exposure or environmental release could have unintended biological effects. Therefore, all waste streams containing Paliperidone Z-Oxime must be considered hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable. It is the barrier that isolates you from the chemical hazard.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before and during use. Dispose of contaminated gloves immediately as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as weighing larger quantities or cleaning spills, a disposable gown is recommended to prevent contamination of personal clothing.[8]

  • Respiratory Protection: While routine handling in a well-ventilated area or chemical fume hood should not require respiratory protection, a NIOSH-certified respirator is essential during spill cleanup or when handling damaged containers where ventilation may be inadequate.[8]

Section 2: Waste Segregation & Containment Protocol

Proper disposal begins the moment a material is designated as waste. The U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a clear framework: hazardous waste must be meticulously segregated, contained, and labeled at its point of generation.[9][10][11]

The Core Principle: Isolate and Identify

Never mix incompatible waste streams.[12][13] Paliperidone Z-Oxime waste should be collected in dedicated containers, separate from other chemical wastes unless they are known to be compatible. Co-mingling can lead to dangerous chemical reactions and complicates the final disposal process.

Establishing a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility.[12]

  • Location: The SAA must be under the control of laboratory personnel.

  • Labeling: Clearly mark the area with a "Satellite Accumulation Area" or "Hazardous Waste" sign.

  • Secondary Containment: All liquid waste containers must be kept in a secondary containment bin or tray capable of holding the entire volume of the largest container.[13]

Step-by-Step Waste Containment Procedure
  • Select the Right Container:

    • Solid Waste: Use a sturdy, leak-proof container with a secure lid (e.g., a screw-cap polyethylene pail or drum).

    • Liquid Waste: Use a chemically compatible, shatter-resistant container with a screw cap (e.g., a polyethylene or glass bottle, stored in secondary containment).

    • The container must be compatible with all chemicals collected within it.[13]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[14] Use a standardized hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Paliperidone Z-Oxime." Do not use abbreviations.[13]

    • An accurate list of all contents by percentage, including solvents.

    • The date accumulation began.

    • The relevant hazard characteristics (e.g., "Toxic").

  • Keep It Closed: Waste containers must remain sealed at all times except when actively adding waste.[13][14] This prevents the release of vapors and protects against spills.

Section 3: Standard Operating Procedure (SOP) for Disposal

The following workflow provides a systematic approach to managing all forms of Paliperidone Z-Oxime waste, from pure compound to contaminated labware.

Paliperidone Z-Oxime Waste Disposal Workflow

Caption: Decision workflow for segregating and disposing of Paliperidone Z-Oxime waste streams.

Step-by-Step Disposal Protocol

1. Unused or Expired Solid Compound:

  • Carefully transfer the pure solid compound directly into the designated SOLID hazardous waste container.

  • Perform this action in a chemical fume hood or ventilated balance enclosure to minimize the risk of creating and inhaling dust.[3]

2. Contaminated Labware:

  • Non-Sharps: Items such as weigh boats, gloves, disposable gowns, and contaminated wipes should be placed directly into the SOLID hazardous waste container.

  • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a puncture-proof SHARPS container designated for chemically contaminated sharps.

3. Liquid Waste Streams:

  • All solutions containing Paliperidone Z-Oxime and solvents used for cleaning must be collected in a labeled LIQUID hazardous waste container.

  • CRITICAL: Never dispose of this waste down the drain.[9][10] The EPA strongly discourages the sewering of any pharmaceutical waste, as wastewater treatment facilities are often not equipped to remove such compounds.[10]

4. "Empty" Container Decontamination:

  • An "empty" container that held a potent or toxic compound is not truly empty and must be decontaminated before disposal.

  • Triple Rinse Protocol: a. Rinse the container with a suitable solvent (one that can dissolve the compound) three consecutive times. b. The first rinsate—and for highly toxic materials, all three rinsates—must be collected and disposed of as LIQUID hazardous waste.[13] c. After the third rinse and air drying, deface or remove the original chemical label. The container can now be disposed of in the appropriate regular laboratory trash (e.g., glass or plastic recycling).[14]

5. Final Disposal Pathway:

  • Once a waste container is full, seal it securely and move it to your facility's central hazardous waste accumulation area.

  • Coordinate with your EHS department to arrange for pickup by a licensed hazardous material disposal company.

  • The recommended final disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the compound.[3]

Section 4: Decontamination & Spill Management

Proactive cleaning and emergency preparedness are hallmarks of a trustworthy and safe laboratory environment.

Routine Decontamination of Work Surfaces

After every procedure involving Paliperidone Z-Oxime, decontaminate the work area (e.g., fume hood surface, benchtop, balance).

  • Prepare: Don appropriate PPE.

  • Clean: Wipe the surface with a detergent solution to physically remove and suspend any residue.

  • Rinse: Wipe the surface with 70% isopropyl alcohol or another suitable solvent.

  • Dispose: All cleaning materials (wipes, pads) must be disposed of as SOLID hazardous waste.

Emergency Spill Protocol

Immediate and correct action during a spill is critical to mitigate exposure and contamination.

  • ALERT: Alert personnel in the immediate area of the spill.

  • ISOLATE: Secure the area. Prevent anyone from walking through the spill.

  • EVALUATE & EVACUATE: For a large spill or one involving significant dust generation, evacuate the area and contact your EHS emergency line.

  • PPE: For small, manageable spills, don full PPE, including a respirator if there is dust.

  • CONTAIN: Cover liquid spills with an absorbent material. For solid spills, gently cover with damp absorbent pads to prevent dust from becoming airborne.[3] Do not dry sweep.

  • CLEAN: Carefully sweep or vacuum the absorbed/contained material into a suitable container for disposal.[3] Perform a full surface decontamination as described above.

  • DISPOSE: All cleanup materials must be placed in the SOLID hazardous waste container.

  • REPORT: Report the incident to your supervisor and EHS department per institutional policy.

By adhering to these detailed procedures, you not only ensure regulatory compliance but also uphold your professional responsibility to your colleagues and the community. This commitment to meticulous chemical handling and disposal is the bedrock of scientific integrity and operational excellence.

References

  • MATERIAL SAFETY DATA SHEETS - Cleanchem Laboratories.
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. PubMed.
  • Update on pharmaceutical waste disposal regul
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans.
  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
  • Paliperidone Z-Oxime pharmaceutical analytical impurity (PAI). Sigma-Aldrich.
  • Paliperidone Z-Oxime | 1388021-47-3. Chemicea.
  • Paliperidone Z-Oxime | CAS 1388021-47-3. Santa Cruz Biotechnology.
  • What is the metabolism of paliperidone (Invega)? Dr.Oracle.
  • Guidelines on Handling Hazardous Drugs. ASHP.
  • Paliperidone | C23H27FN4O3. PubChem - NIH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.